Rhodium acetate
Description
The exact mass of the compound Rhodium acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodium acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
42204-14-8 |
|---|---|
Molecular Formula |
C2H4O2Rh |
Molecular Weight |
162.96 g/mol |
IUPAC Name |
acetic acid;rhodium |
InChI |
InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
NENDHUHGFRLXEN-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] |
Canonical SMILES |
CC(=O)O.[Rh] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
5503-41-3 42204-14-8 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Rhodium(II) Acetate Dimer from Rhodium Trichloride
Executive Summary
Rhodium(II) acetate dimer,
This guide details a reductive ligand exchange protocol. Unlike simple metathesis, this process requires the controlled reduction of a
Part 1: The Chemistry of Reduction
Mechanistic Insight
The transformation involves two simultaneous processes: ligand substitution (chloride to acetate) and metal reduction (Rh³⁺ to Rh²⁺).[2]
-
The Reductant: Ethanol serves as the sacrificial reducing agent.[1] Under reflux conditions in the presence of Rh(III), ethanol oxidizes to acetaldehyde (and eventually acetic acid), donating electrons to the metal center.[1]
-
The Template Effect: Acetate ions bridge the two rhodium centers, acting as a "template" that facilitates the formation of the Rh-Rh single bond (2.38 Å).[1] Without sufficient acetate concentration, the reduction may lead to mononuclear Rh(II) or metallic Rh(0) colloids (rhodium black).[1]
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from the octahedral monomer to the lantern-type dimer.
Figure 1: Mechanistic pathway of Rh(III) reduction and dimerization. Note the transition from red (Rh-III) to green (Rh-II).[1]
Part 2: Critical Precursors & Equipment[1]
To avoid the formation of "rhodium black" (metallic precipitate) or unreacted "rhodium red" (RhCl3), strict adherence to reagent quality is required.[1]
| Component | Specification | Scientific Rationale |
| Rhodium Precursor | Anhydrous | |
| Acetate Source | Sodium Acetate Trihydrate ( | Acts as both the ligand source and the base to neutralize HCl generated during substitution.[1] |
| Solvent 1 | Glacial Acetic Acid | Provides the acidic medium to prevent hydrolysis of Rh species to hydroxides.[1] |
| Solvent 2 | Absolute Ethanol | The reducing agent. Do not use denatured ethanol containing MEK or methanol, as these can alter reduction kinetics.[1] |
| Inert Gas | Nitrogen or Argon | While the product is air-stable, the intermediate hydrides are sensitive.[1] An inert blanket prevents re-oxidation.[1] |
Part 3: The Optimized Protocol
Yield Target: >85% | Time: ~4-6 Hours | Scale: 1g Rh basis
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.0 g of
and 4.0 g of in 40 mL of glacial acetic acid and 40 mL of absolute ethanol .-
Note: The solution will initially appear dark red/brown.[1]
-
-
Inerting: Fit the flask with a reflux condenser. Cycle vacuum/Nitrogen three times to remove dissolved oxygen.
Phase 2: The Reductive Reflux
-
Heating: Heat the mixture to a gentle reflux (approx. 85-90°C bath temperature).
-
Monitoring (The Color Shift):
-
Completion: Reflux for a total of 4-6 hours until the color shift is stable and no red hue remains.
Phase 3: Isolation and Purification
-
Concentration: Cool the mixture to room temperature. Remove the solvent in vacuo (rotary evaporator) at 60°C until a dry, dark green solid remains.
-
Caution: This solid contains NaCl and excess NaOAc.[1]
-
-
Extraction:
-
Recrystallization:
-
Cool the filtrate in an ice bath (-10°C) for 12 hours.
-
Collect the blue-green crystals (the methanol adduct:
) by filtration.[1]
-
-
Desolvation (Optional but Recommended): To obtain the anhydrous emerald green powder, heat the crystals in a vacuum oven at 45-50°C for 2 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Rh2(OAc)4.[1]
Part 4: Characterization & Quality Control[1]
The purity of
The "Traffic Light" Indicator
Rh species exhibit distinct colors based on oxidation state and coordination:
| Color | Species | Diagnosis | Action |
| Red / Orange | Rh(III) | Incomplete reduction.[1] | Reflux longer with more EtOH.[1] |
| Emerald Green | Target Product. | Proceed to use.[1][3][4] | |
| Blue / Cyan | Solvent adduct (MeOH/H2O).[1] | Dry under vacuum to revert to green.[1] | |
| Black Precipitate | Rh(0) Metal | Over-reduction / Thermal decomp.[1] | Filter out; discard if yield is low. |
Spectroscopic Data
UV-Vis (in Methanol): The spectrum is dominated by two transitions arising from the metal-metal bond manifold.[1]
-
Band I (HOMO-LUMO):
(Transition: ).[1] This gives the compound its characteristic green/blue color.[1] -
Band II:
(Transition: or ).[1]
IR Spectroscopy (KBr Pellet):
-
Asymmetric Stretch (
): ~1580 cm⁻¹[1] -
Symmetric Stretch (
): ~1440 cm⁻¹[1] -
Note: The separation (
) indicates the bridging coordination mode of the acetate ligands.[1]
References
-
Rempel, G. A.; Legzdins, P.; Smith, H.; Wilkinson, G. (1972).[1] Tetrakis(acetato)dirhodium(II) and Similar Carboxylato Compounds. Inorganic Syntheses, 13, 90–91.[1][4] [1]
-
Felthouse, T. R. (1982). The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II). Progress in Inorganic Chemistry. [1]
-
Doyle, M. P.; McKervey, M. A.; Ye, T. (1998).[1] Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.[1][5] (Foundational text on Rh(II) applications).
Sources
The Rhodium(II) Acetate Dimer: Structural Architecture, Bonding Dynamics, and Catalytic Utility
Executive Summary
Rhodium(II) acetate dimer,
This guide deconstructs the
Structural Architecture: The "Paddlewheel" Motif[1]
The structural integrity of rhodium acetate is defined by its
Geometric Parameters
The Rh–Rh bond length is the defining metric of this system.[2] At approximately 2.39 Å , it is significantly longer than the double or triple bonds found in analogous M-M complexes (e.g., Mo-Mo or Re-Re), consistent with a single bond order.[2][1]
| Parameter | Value | Significance |
| Formula | ||
| Geometry | Four bridging carboxylates clamp the dimetal core.[1] | |
| Rh–Rh Bond Length | Indicates a single bond (Bond Order = 1). | |
| Rh–O (Equatorial) | Strong covalent binding to acetate oxygen.[1] | |
| Axial Coordination | Open / Labile | The reactive site for catalysis (Lewis acidic). |
Visualization of the Core
The following diagram illustrates the connectivity. Note the two vacant axial positions (L) which are critical for substrate binding (e.g., diazo compounds).
Electronic Structure & Bonding Nature
To understand the reactivity of
The System
Rhodium is in Group 9.[1] In the +2 oxidation state, each Rh center is
-
Total Valence Electrons:
electrons involved in the metal-metal bonding manifold.[1]
Molecular Orbital Population
In a
Electron Filling (14 electrons):
- : 2 electrons (Bonding)[1]
- : 4 electrons (Bonding)
- : 2 electrons (Bonding)[1]
- : 2 electrons (Antibonding)[1]
- : 4 electrons (Antibonding)[1]
Bond Order Calculation
Implication: The net bond is a single bond . The population of the antibonding
Catalytic Mechanism: The Carbenoid Cycle[1]
The utility of rhodium acetate in drug discovery stems from its ability to decompose diazo compounds into highly reactive metal carbenes.[1] This process is generally believed to occur via the Doyle-Kirmse or Davies mechanistic pathways.
The Mechanism[1][6][7]
-
Axial Coordination: The nucleophilic carbon of the diazo compound attacks the electrophilic axial site of the Rh dimer.[2]
-
Nitrogen Extrusion:
gas is expelled (irreversible step), generating a transient Rh-Carbene species. -
Carbene Transfer: The electrophilic carbene inserts into a substrate bond (C-H, O-H, C=C).[1]
-
Regeneration: The product dissociates, regenerating the active catalyst.[2]
Synthesis & Characterization Protocol
Objective: Synthesize high-purity
Reagents
Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of
and 2.0 g of in a mixture of glacial acetic acid (40 mL) and absolute ethanol (10 mL). -
Reflux: Equip with a condenser and reflux under nitrogen atmosphere for 4–6 hours.
-
Observation: The solution will shift from deep red (
) to emerald green ( ).[1]
-
-
Concentration: Remove the solvent in vacuo (rotary evaporator) to near dryness.
-
Extraction: The residue contains the product and NaCl. Redissolve the green solid in boiling methanol (approx 50 mL) and filter hot to remove insoluble NaCl.
-
Crystallization: Cool the filtrate to
overnight. Dark green crystals of the methanol adduct will form.[1] -
Desolvation: Heat the crystals at
under high vacuum (0.1 mmHg) for 2 hours to remove axial methanol, yielding the emerald green powder .
Validation Criteria
-
UV-Vis:
at nm (Band I) and nm (Band II) in methanol. -
IR Spectroscopy: Characteristic carboxylate stretches at
( ) and ( ).[1]
Applications in Drug Discovery[1][2][9]
For the pharmaceutical scientist, rhodium acetate is not just a reagent; it is a tool for Late-Stage Functionalization (LSF) .
C-H Insertion
The primary application is the insertion of carbenoids into unactivated C-H bonds.[2][1] Because the reaction is stereospecific (retention of configuration), it allows researchers to install functional groups onto complex chiral scaffolds without racemization.
-
Target:
C-H bonds adjacent to heteroatoms (ethers, amines). -
Selectivity: Controlled by the steric bulk of the axial ligands or the electronic nature of the diazo group.[2]
Antibiotic Synthesis
Rhodium carbenoid chemistry is historically significant in the synthesis of Carbapenems (e.g., Thienamycin derivatives).[1] The key step involves the intramolecular cyclization of a diazo-beta-keto ester to form the bicyclic beta-lactam core [2].[2]
Comparison to Other Metals
| Catalyst | Reactivity Profile | Selectivity |
| Rh(II) Dimers | High reactivity, tunable via ligands | Excellent for C-H insertion and cyclopropanation. |
| Cu(I)/(II) | Lower cost, moderate reactivity | Good for cyclopropanation, less effective for C-H insertion. |
| Ru(II) | High reactivity, different mechanism | Often used for alkene metathesis or specific cyclopropanations. |
References
-
Cotton, F. A., et al. (1978).[1] "The Structure and Bonding of Dirhodium(II) Tetracarboxylates." Inorganic Chemistry.
-
Doyle, M. P. (1986). "Catalytic Methods for Metal Carbene Transformations." Chemical Reviews.
-
Davies, H. M. L. (2000). "Dirhodium Tetraacetate Catalyzed C-H Insertion." Organic Reactions.[5][6][7][8]
-
Felthouse, T. R. (1982).[1] "The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II)." Progress in Inorganic Chemistry.
Sources
- 1. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(II)_acetate [chemeurope.com]
- 5. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. guidechem.com [guidechem.com]
- 8. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of dirhodium tetraacetate
In-Depth Technical Guide: Dirhodium Tetraacetate ( )
Structural Characterization: The Paddlewheel Architecture
The chemical identity of
Core Bonding Motifs
-
Rh-Rh Single Bond: The complex features a direct metal-metal bond between two Rh(II) centers (
electronic configuration). The bond order is 1 (single bond), resulting in a diamagnetic ground state. -
Equatorial Ligation: Four acetate ligands bridge the two rhodium atoms. The oxygen atoms of the acetates occupy the equatorial positions, clamping the metal centers in a rigid conformation.
-
Axial Ligation (The Active Site): The axial positions (trans to the Rh-Rh bond) are vacant or occupied by labile solvent molecules (e.g.,
, EtOH). This vacancy is the locus of catalytic activity, acting as a Lewis acidic site for substrate binding (e.g., diazo compounds).[1]
Structural Visualization
The following diagram illustrates the connectivity and the critical axial sites responsible for catalysis.
Figure 1: Schematic representation of the
Physical and Chemical Properties Matrix
The following data consolidates the physicochemical profile of
| Property | Value / Description | Note |
| Formula | Often exists as a dihydrate | |
| Molecular Weight | 441.99 g/mol (anhydrous) | |
| Appearance | Emerald Green Powder / Crystals | Dark green to blue-green depending on solvation |
| Melting Point | > 205°C (Decomposes) | Does not melt cleanly; thermal decomposition occurs |
| Solubility | Soluble: MeOH, EtOH, DCM, Water, AcetonitrileInsoluble: Hexane, Ether, Toluene | Hygroscopic; solubility aids homogeneous catalysis |
| Magnetism | Diamagnetic | Consistent with paired electrons in Rh-Rh bond |
| Rh-Rh Bond Length | ~2.39 Å | Indicative of single bond character |
| Oxidation State | Rh(II) / Rh(II) | Mixed valence species exist but are distinct |
| Stability | Air and Moisture Stable | Can be stored on the bench; indefinite shelf life if dry |
Mechanistic Insight: Catalytic Carbene Transfer
The utility of
The Catalytic Cycle
-
Coordination: The nucleophilic carbon of the diazo compound binds to the axial Lewis acidic site of the dirhodium complex.
-
Extrusion: Nitrogen gas (
) is expelled, an irreversible entropic driver, forming a highly electrophilic rhodium-carbene intermediate ( ). -
Transfer: The carbene is transferred to the substrate (alkene, C-H bond, etc.). The dirhodium core acts as a template, controlling the trajectory of the insertion.
-
Regeneration: The catalyst is released in its original state, ready for the next cycle.
Figure 2: The catalytic cycle of Rh(II)-mediated diazo decomposition and carbene transfer.[3][4]
Experimental Protocol: Synthesis and Purification
While commercially available, in-house synthesis ensures the removal of Rh(III) impurities which can be detrimental to enantioselective variants of the catalyst.
Reagents[2]
-
Precursor: Rhodium(III) chloride hydrate (
). -
Ligand Source: Sodium acetate (
) and Glacial Acetic Acid ( ). -
Solvent: Ethanol (Absolute).
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve
(1.0 g) and (2.0 g) in a mixture of glacial acetic acid (10 mL) and absolute ethanol (40 mL). -
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~80-90°C) under an inert atmosphere (
or Ar) for 4 hours. -
Concentration: Allow the solution to cool to room temperature. Reduce the volume by 50% using a rotary evaporator to induce crystallization.
-
Isolation: Cool the concentrated mixture in an ice bath for 1 hour. Collect the green precipitate via vacuum filtration using a sintered glass funnel.
-
Purification (Washing): Wash the solid copiously with cold methanol (to remove excess acetate/chloride salts) followed by diethyl ether (to remove residual solvent).
-
Drying: Dry the emerald green crystals under high vacuum (0.1 Torr) at 40°C for 4 hours.
Validation Check:
-
Visual: Product must be emerald green. A reddish hue indicates incomplete reduction or Rh(III) contamination.
-
Yield: Typical yields range from 70-85%.
Applications in Drug Discovery: C-H Functionalization
Case Study: Late-Stage Diversification
In drug development, modifying a lead compound without rebuilding it from scratch is invaluable.
-
Reaction: Intermolecular C-H Insertion.[7]
-
Substrate: A complex pharmacophore with multiple C-H sites.
-
Catalyst Role: By using
(or its chiral derivatives), researchers can insert a carbene moiety (derived from a diazo ester) into a specific C-H bond adjacent to a heteroatom or at a tertiary carbon. -
Outcome: Rapid generation of analogs (SAR study acceleration).
Ligand Exchange for Selectivity
Safety and Handling
Material Safety Data Sheet (MSDS) Highlights:
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Inhalation: May cause respiratory irritation. Handle in a fume hood.
-
Storage: Store in a cool, dry place. While air-stable, long-term storage under inert gas is recommended to prevent slow hydrolysis or oxidation.
-
Disposal: Rhodium is a precious metal. All waste residues should be collected for reclamation/recycling, not disposed of in general chemical waste.
References
-
Original Synthesis & Characterization: Remar, G. A., et al. "The Synthesis and Properties of Dirhodium Tetraacetate." Inorganic Syntheses, vol. 20, 1980.
-
Mechanistic Review: Doyle, M. P., et al. "Catalytic Methods for Metal Carbene Transformations."[1][4] Chemical Reviews, vol. 86, no.[4] 5, 1986, pp. 919–939.
-
C-H Functionalization Applications: Davies, H. M. L., and Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, vol. 451, 2008, pp. 417–424. [3]
-
Structural Data (Crystallography): Cotton, F. A., et al. "Structure of Dirhodium Tetraacetate." Acta Crystallographica Section B, vol. 27, 1971, pp. 1664-1671.
-
Safety Data: PubChem. "Dirhodium Tetraacetate - Compound Summary." National Library of Medicine.
Sources
- 1. squjs.squ.edu.om [squjs.squ.edu.om]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linked Crystals of Dirhodium Tetraacetate/RNase A Adduct Can Be Used as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Architectures: A Technical Guide to Rhodium(II) Acetate Coordination and Ligand Exchange
Executive Summary
Rhodium(II) acetate,
This guide provides a deep technical analysis of the coordination chemistry governing these two distinct spheres. It moves beyond basic descriptions to explore the mechanistic causality of ligand exchange, the electronic tuning of catalytic intermediates, and the specific protocols required to synthesize high-value chiral derivatives.
Structural Fundamentals: The Paddlewheel Core
The efficacy of rhodium(II) acetate lies in its
Electronic Architecture
-
Rh Oxidation State: +2 (
configuration). -
Rh–Rh Bond: A single
bond resulting from the overlap of orbitals. The bond length is typically 2.38–2.40 Å in the tetraacetate. -
Axial Vacancy: The
orbitals point outward along the -axis, creating an electrophilic site (LUMO character) ready to accept Lewis bases (solvents, substrates, or biomolecules).
The Two Coordination Spheres
| Feature | Equatorial Sphere ( | Axial Sphere ( |
| Ligands | 4x Acetate (bridging) | 2x Solvent/Substrate (terminal) |
| Bond Type | Covalent, Chelating | Dative, Labile |
| Exchange Rate | Slow ( | Fast (Diffusion controlled) |
| Function | Stereoelectronic Tuning | Catalytic Active Site |
Coordination Dynamics & Ligand Exchange
Understanding the distinct kinetics of the axial and equatorial positions is critical for rational catalyst design.
Axial Ligation: The "Revolving Door"
The axial positions are kinetically labile. In solution, solvent molecules (S) rapidly associate and dissociate:
-
Colorimetric Indicators: The HOMO-LUMO gap (
) is sensitive to axial donation. -
Catalytic Relevance: This lability allows the catalyst to bind a diazo substrate, decompose it to a metal-carbene, transfer the carbene to a substrate, and release the product without decomposing the paddlewheel frame.
Equatorial Exchange: The "Structural Foundation"
Replacing the equatorial acetates requires overcoming a higher activation barrier. The mechanism is generally dissociative , often assisted by protonation of the leaving group.
Mechanism of Equatorial Substitution
The exchange is driven by thermodynamics (pKa differences) and Le Chatelier’s principle (removal of volatile acetic acid).
Figure 1: Stepwise mechanism for equatorial ligand exchange. The removal of acetic acid is the rate-driving force.
Catalytic Implications: Tuning Reactivity
The choice of equatorial ligand fundamentally alters the reactivity of the axial rhodium-carbene intermediate. This is the "Goldilocks" principle of dirhodium catalysis.
Electronic Tuning
-
Electron-Withdrawing Ligands (e.g.,
):-
Effect: Pull electron density from Rh, making the metal more electrophilic.
-
Result: Highly reactive carbenes. Good for unreactive substrates (e.g., unactivated C-H bonds) but often lower enantioselectivity.
-
-
Electron-Donating Ligands (e.g.,
, Carboxamidates):-
Effect: Push electron density to Rh, stabilizing the electrophilic carbene.
-
Result: More selective ("tamed") carbenes. High enantioselectivity but requires reactive diazo substrates.
-
Chiral Ligand Classes
| Class | Ligand Example | Key Application |
| Carboxylates | Intermolecular C-H insertion | |
| Carboxamidates | Pyrrolidinones (MEPY, MEOX) | Intramolecular Cyclopropanation |
| Phosphates | Binaphthyl phosphates (TRISPHAT) | Combined Lewis Acid/Carbene catalysis |
Biological Context: Metallodrug Mechanism[6]
Rhodium(II) carboxylates exhibit antitumor activity distinct from platinum drugs (cisplatin).
-
Target: While cisplatin primarily targets DNA (forming intrastrand crosslinks), rhodium(II) complexes have been shown to inhibit RNA Polymerase .
-
Mechanism: The axial sites bind to histidine (imidazole nitrogen) or cysteine (thiol) residues in the enzyme active site, blocking transcription.
-
DNA Interaction: When they do bind DNA, they prefer the N7 position of adenine, unlike the N7-guanine preference of platinum.
Experimental Protocols
Protocol A: Synthesis of Chiral Dirhodium Carboxamidates
Rationale: Direct reflux is insufficient due to the high boiling point of acetic acid.[3] We use a Soxhlet extractor to chemically sequester the leaving group.[3]
Reagents:
- (1.0 eq)
-
Chiral Carboxamide Ligand (e.g., S-methyl-2-pyrrolidone-5-carboxylate) (4.2 eq)
-
Solvent: Chlorobenzene (anhydrous)
-
Base: Sodium Carbonate (
) / Sand mixture
Workflow:
-
Setup: Place
and the ligand in a round-bottom flask with chlorobenzene. -
Trap: Fill the Soxhlet thimble with a mixture of oven-dried
and sand. This traps the acetic acid as sodium acetate, preventing the reverse reaction. -
Exchange: Reflux vigorously for 12–24 hours. The color will shift from emerald green (acetate) to violet/red (carboxamidate).
-
Purification: Evaporate solvent. Redissolve in minimal DCM and wash with saturated
to remove excess ligand. Flash chromatography on silica (often requiring 1% MeOH in DCM) yields the pure catalyst.
Protocol B: Axial Ligand Titration (UV-Vis)
Rationale: To determine the binding constant (
-
Prepare a stock solution of
( M) in a non-coordinating solvent (e.g., ). -
Record the baseline absorbance (
nm). -
Titrate aliquots of the axial ligand (e.g., acetonitrile, pyridine).
-
Observe the hypsochromic shift (blue shift) or bathochromic shift (red shift) depending on the ligand field strength.
-
Plot
vs. and fit to a 1:1 or 1:2 binding isotherm.
Visualization: The Paddlewheel Scaffold
Figure 2: The
References
-
Rhodium(II) Acetate Structure and Properties Source: Wikipedia / PubChem URL:[Link]
-
Perspective on Dirhodium Carboxamidates as Catalysts Source: Doyle, M. P.[4] (NIH/PMC) URL:[Link]
-
In Situ Observation of Elusive Dirhodium Carbenes Source: Journal of the American Chemical Society URL:[4][5][Link]
-
Inhibition of Transcription by Dirhodium(II) Complexes Source: PubMed / NIH URL:[Link]
-
Preparation and Properties of Anhydrous Rhodium(II) Acetate Source: Inorganic Chemistry (ACS) URL:[Link]
Sources
Methodological & Application
Application Note: Rhodium(II) Acetate Catalyzed Cyclopropanation of Alkenes
[1][2][3]
Introduction & Scope
Cyclopropanes are privileged structural motifs in medicinal chemistry, serving as conformationally restricted mimetics of amino acids and increasing metabolic stability in drug candidates. The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is the most versatile method for their construction.
Among the catalysts available, Rhodium(II) Acetate Dimer (
Key Advantages of this Protocol:
-
High Turnover:
is active at low loadings (0.5 – 1.0 mol%). -
Operational Simplicity: The catalyst is air-stable (though the reaction requires inert atmosphere).
-
Safety-Centric Design: Emphasizes controlled addition of high-energy diazo reagents.
Mechanistic Principles
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a metal-carbene intermediate .[1][2] The dirhodium core acts as an electrophile, facilitating the decomposition of the diazo reagent.
The Catalytic Cycle
-
Coordination: The diazo compound binds to the axial site of the dirhodium cage.
-
Extrusion: Nitrogen gas (
) is expelled, generating a highly electrophilic Rh-carbene species. -
Cycloaddition: The electron-rich alkene attacks the carbene carbon. This step is generally concerted but asynchronous.
-
Release: The cyclopropane product dissociates, regenerating the catalyst.
Pathway Visualization
Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation. The formation of the Rh-carbene is the rate-determining step in diazo decomposition.
Critical Safety Parameters (Read Before Experimentation)
WARNING: Diazo compounds are high-energy reagents.[3] Ethyl Diazoacetate (EDA) is toxic and potentially explosive if heated or concentrated.[3]
-
Controlled Addition: Never add the full equivalent of diazo compound at once. A high concentration of diazo reagent leads to carbene dimerization (forming fumarates/maleates) rather than cyclopropanation. It also risks a thermal runaway.
-
Ventilation: Perform all operations in a functioning fume hood.
-
Blast Shield: Use a safety shield when handling >1 gram of diazo material.
-
Quenching: Unreacted diazo compounds can be quenched with acetic acid or dilute HCl.
Standard Experimental Protocol
Target Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate.[4]
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Styrene | Substrate | 2.0 - 5.0 | Excess ensures high yield based on diazo. |
| Ethyl Diazoacetate (EDA) | Reagent | 1.0 | Limiting reagent. Commercial solution (contains DCM) is preferred. |
| Catalyst | 0.005 - 0.01 | Green powder. Hygroscopic; store in desiccator. | |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous. Water can cause O-H insertion side products. |
Step-by-Step Procedure
Step 1: Catalyst Activation & Substrate Loading
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charge the flask with
(1.0 mol%) and the Alkene (5.0 equiv). -
Add anhydrous DCM (concentration relative to alkene ~ 0.5 M). The solution should appear pale green/blue.
Step 2: Slow Addition (The "Doyle" Technique)
-
Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM ( dilute to ~10 mL total volume for a 1 mmol scale reaction).
-
Load this solution into a gas-tight syringe fitted to a syringe pump .
-
Insert the needle through a septum into the reaction flask.
-
Start stirring vigorously.
-
Initiate addition: Set the pump rate to add the diazo solution over 4 to 8 hours .
-
Why? Maintaining a low steady-state concentration of the diazo species minimizes carbene dimerization and favors the reaction with the alkene.
-
Step 3: Monitoring & Workup
-
Once addition is complete, stir for an additional 1-2 hours.
-
TLC Check: Monitor the disappearance of the yellow diazo color (if visible) and the formation of the product.
-
Quench: No active quench is usually required if
evolution has ceased. If unsure, add a few drops of acetic acid. -
Concentration: Remove solvent and excess alkene under reduced pressure (Rotary Evaporator).
-
Note: If volatile alkenes were used, they will be removed here. If non-volatile, column chromatography is required for separation.
-
Step 4: Purification
-
Purify the residue via silica gel flash chromatography (typically Hexanes:EtOAc gradients).
-
The product is usually a mixture of trans (major) and cis (minor) diastereomers.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the slow addition technique.
Data Interpretation & Optimization
Stereochemical Outcomes
5racemate-
Trans-Selectivity: For styrene derivatives, the trans (anti) isomer is generally favored due to steric repulsion between the ester group of the carbene and the substituent on the alkene during the approach.
-
Solvent Effect: Non-polar solvents (Pentane, Hexane) often slightly enhance diastereoselectivity compared to DCM, but solubility of the catalyst can be an issue.
Table 1: Representative Substrate Scope & Selectivity
| Substrate | Major Product | Typical Yield | Trans:Cis Ratio (approx) |
| Styrene | trans-2-phenylcyclopropane carboxylate | 75 - 90% | 60:40 to 75:25 |
| 1-Octene | trans-2-hexylcyclopropane carboxylate | 60 - 75% | 55:45 |
| Cyclohexene | Bicyclo[4.1.0]heptane derivative | 50 - 65% | exo favored |
| Ethyl Vinyl Ether | 2-ethoxycyclopropane carboxylate | 80 - 95% | 60:40 |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Addition of diazo was too fast. | Increase addition time (e.g., from 4h to 10h) or dilute diazo solution further. |
| Catalyst Color Change (Purple) | Poisoning or oxidation of Rh(II). | Ensure inert atmosphere (Ar/N2). Use fresh catalyst. |
| No Reaction ( | Catalyst inactive or temp too low. | Gently warm the flask to 30-35°C to initiate. |
| O-H Insertion Products | Wet solvent. | Distill DCM over |
References
- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
-
Doyle, M. P. ; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Exceptionally high trans (anti) stereoselectivity in catalytic cyclopropanation reactions."[4] Journal of the American Chemical Society, 1990 , 112, 1906–1912. Link
-
Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003 , 103, 2861–2904. Link
-
Lebel, H. ; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103, 977–1050. Link
-
Dudley, M. E. ; Morshed, M. M.; Hossain, M. M.[3] "Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran." Organic Syntheses, 2008 , 85, 57. (Detailed safety protocols for diazo handling). Link
Catalytic Mastery: Rhodium(II) Acetate-Mediated Ylide Formation and Sigmatropic Rearrangements
[1][2][3]
Executive Summary
This Application Note details the methodology for utilizing Rhodium(II) acetate (
Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on high-value scaffold synthesis.
Mechanistic Insight & Causality
The efficiency of this transformation relies on the unique "paddlewheel" structure of the dirhodium(II) catalyst. Unlike copper or palladium catalysts,
The Catalytic Cycle[4]
-
Diazo Activation: The diazo compound coordinates to the axial site of the Rh dimer.
-
Carbenoid Formation: Nitrogen (
) is extruded (rate-limiting step), generating a highly electrophilic Rh-carbenoid species. -
Nucleophilic Capture: A Lewis basic heteroatom (O, S, N) from the substrate attacks the electrophilic carbene carbon.
-
Ylide Formation: The metal dissociates, releasing a free onium ylide (zwitterionic intermediate).
-
Sigmatropic Rearrangement: The ylide undergoes a symmetry-allowed rearrangement (usually [2,3]-sigmatropic shift) to form the final product with high stereocontrol.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the divergence between the desired pathway and competitive side reactions (dimerization).
Figure 1: Catalytic cycle of Rh(II)-mediated ylide formation and rearrangement. Note the critical divergence where high diazo concentration leads to dimerization.
Critical Experimental Parameters
To maximize chemoselectivity (ylide formation vs. C-H insertion or dimerization), specific variables must be controlled.
| Parameter | Recommended Condition | Scientific Rationale |
| Catalyst Loading | 0.5 – 2.0 mol% | Rh(II) is highly active. Higher loading (>2%) increases the risk of "carbene dimerization" (formation of fumarates/maleates). |
| Solvent | DCM, Benzene, or Toluene | Non-nucleophilic solvents are required. Polar/nucleophilic solvents (THF, MeCN) can coordinate to Rh or react with the carbene. |
| Concentration | 0.01 M – 0.05 M (Final) | Critical: Low steady-state concentration of diazo is essential to prevent the carbene from reacting with unreacted diazo precursor. |
| Addition Rate | Slow Addition (Syringe Pump) | Adding diazo over 1–4 hours ensures the nucleophile is always in large excess relative to the carbene. |
| Temperature | Reflux (40°C – 110°C) | Higher temperatures facilitate the |
| Atmosphere | Inert ( | Prevents oxidation of the catalyst and moisture interference (water competes as a nucleophile). |
Standardized Protocol: [2,3]-Sigmatropic Rearrangement
Safety Pre-Requisites
-
Explosion Hazard: Diazo compounds are potentially explosive.[1] Never heat neat diazo compounds. Always use a blast shield.
-
Ventilation: Perform all operations in a fume hood to manage
evolution and solvent vapors.
Materials
- (Commercial grade, green powder).
-
Substrate (e.g., Allyl phenyl ether or Allyl sulfide).
-
Diazo source (e.g., Methyl phenyldiazoacetate).[2]
-
Anhydrous Dichloromethane (DCM).
-
Syringe pump with gas-tight syringe.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon for 15 minutes.
-
-
Catalyst & Substrate Charge:
-
Add the nucleophilic substrate (1.0 equiv, e.g., 1.0 mmol) to the flask.
-
Add
(1.0 mol%, 0.01 mmol). -
Dissolve in anhydrous DCM (volume calculated to reach 50% of final volume).
-
-
Diazo Preparation:
-
Dissolve the diazo compound (1.2 equiv) in anhydrous DCM in a separate vial.
-
Load this solution into a gas-tight syringe.
-
-
Reaction Initiation:
-
Bring the reaction mixture in the RBF to a gentle reflux (approx. 40°C for DCM).
-
The Critical Step: Position the syringe needle through a septum directly into the reaction flask (above the liquid level).
-
Initiate the syringe pump to add the diazo solution over 2 to 4 hours .
-
Observation: Nitrogen gas evolution (bubbling) should be visible but controlled.
-
-
Completion & Quench:
-
After addition is complete, stir at reflux for an additional 30 minutes to ensure full decomposition of the diazo species.
-
Cool to room temperature.[3]
-
Self-Validation Check: Analyze a crude aliquot by TLC or NMR. Disappearance of the diazo peak (distinctive color or IR signal at ~2100
) indicates completion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotovap).
-
Note: Rhodium residues are minimal but can be removed by filtering through a short plug of silica gel or celite.
-
Purify via flash column chromatography.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for ensuring safe and efficient diazo addition.
Troubleshooting & Optimization (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Diazo concentration too high (Carbene dimerization). | Increase solvent volume or decrease addition rate (e.g., extend from 2h to 6h). |
| O-H Insertion Product | Water present in solvent (Water is a better nucleophile than the substrate). | Re-dry solvent using activated molecular sieves; ensure strict inert atmosphere. |
| No Reaction | Catalyst poisoning or "Old" Diazo. | |
| C-H Insertion Competition | Substrate lacks sufficient nucleophilicity. | Switch to a more electron-deficient Rh catalyst (e.g., |
References
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4][5][6][7][8][9] Chemical Reviews, 86(5), 919–939.
-
Padwa, A. , & Weingarten, M. D. (1996). Cascade processes of metallo carbenoids.[5] Chemical Reviews, 96(1), 223–270.
-
Davies, H. M. L. , & Beckwith, R. E. J. (2003).[6] Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion. Chemical Reviews, 103(8), 2861–2904.[6]
-
Wirth, T. , et al. (2014).[3] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[10] Synlett, 25, 871-875.[3]
-
Jana, S. , et al. (2021).[11] Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions.[11] Chemistry – A European Journal, 27(4), 1270-1281.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
rhodium acetate in the synthesis of pharmaceutical intermediates
Application Note: Rhodium(II) Acetate in the Synthesis of Pharmaceutical Intermediates
Abstract
Rhodium(II) acetate dimer,
Introduction: The "Magic" of the Paddlewheel
Rhodium(II) acetate is not merely a Lewis acid; it is a molecular architect. Its structure consists of two rhodium atoms bonded to each other (Rh–Rh single bond) and bridged by four acetate ligands, forming a "lantern" or "paddlewheel" geometry.
Why it dominates Pharma:
-
Carbenoid Stabilization: It reacts with diazo compounds to form a transient metal-carbene species. This intermediate is electrophilic enough to react with unactivated bonds but stable enough to avoid the chaotic reactivity of free carbenes.
-
Tunability: While the acetate is the workhorse, the ligands can be exchanged (e.g., for carboxamidates or chiral carboxylates) to fine-tune chemo- and enantioselectivity.
-
Soft Lewis Acidity: It is compatible with many functional groups (ketones, esters, olefins) common in late-stage intermediates.
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle is crucial for troubleshooting. The reaction is driven by the irreversible loss of nitrogen gas (
The Pathway:
-
Activation: The diazo carbon attacks the axial open coordination site of the Rhodium dimer.
-
Extrusion:
is expelled, generating the Rh-Carbenoid species.[1] This is the critical reactive intermediate. -
Transfer: The carbenoid undergoes insertion (into C–H, O–H, N–H) or addition (cyclopropanation).
-
Regeneration: The catalyst is released to re-enter the cycle.
Visualization: Rhodium Carbenoid Catalytic Cycle
Caption: The Rh(II) catalytic cycle showing the irreversible extrusion of nitrogen to form the reactive electrophilic carbenoid.
Key Applications in Pharmaceutical Synthesis
A. Synthesis of Carbapenem Antibiotics (The "Bicyclic Nucleus")
The most commercially significant application of Rhodium acetate is in the manufacturing of carbapenems (e.g., Thienamycin, Meropenem). The key step is the intramolecular N–H insertion (or C–H insertion depending on the precursor) to close the 5-membered ring fused to the
Case Study: Cyclization of Diazo-β-ketoesters In the synthesis of the carbapenem nucleus, a diazo intermediate is cyclized to form the bicyclic keto-ester. This reaction is highly sensitive to moisture and requires strict control of the diazo concentration to prevent dimerization.
B. Intramolecular C–H Insertion
This reaction allows for the "activation" of an inert C–H bond to form a C–C bond, often creating cyclopentanones or lactones. This is a powerful tool for building core scaffolds in alkaloids and terpenes.
Detailed Protocols
Protocol 1: Synthesis of Carbapenem Bicyclic Nucleus
Target: Formation of the 1-azabicyclo[3.2.0]heptane system.
Reagents:
-
Precursor: 4-allyl-3-diazo-2-oxobutyrate derivative (1.0 equiv)
-
Catalyst:
(0.5 – 1.0 mol%) -
Solvent: Anhydrous Toluene or DCM (Degassed)
Step-by-Step Methodology:
-
Catalyst Preparation: Charge an oven-dried reactor with
(0.5 mol%) and anhydrous toluene. Heat to reflux (or 40–80°C depending on diazo stability).-
Expert Tip: The solution should be emerald green. A color change to brown/black indicates catalyst decomposition or poisoning.
-
-
Slow Addition (Critical): Dissolve the diazo precursor in toluene. Add this solution dropwise to the hot catalyst mixture over 2–4 hours.
-
Why? High stationary concentration of diazo leads to "azine" formation (dimerization) or polymerization. Starving the reaction ensures the diazo reacts with the catalyst, not itself.
-
-
Monitoring: Monitor
evolution. The reaction is complete when gas evolution ceases and TLC/HPLC shows consumption of the diazo peak (distinctive UV absorption). -
Workup: Cool the mixture. For high-purity API steps, pass the solution through a scavenger cartridge (see Section 5) to remove Rh. Evaporate solvent to yield the bicyclic keto-ester.
Protocol 2: Regioselective C–H Insertion (Taber Cyclization)
Target: Synthesis of
Reagents:
-
Precursor:
-diazo- -phenyl ketone (1.0 mmol) -
Catalyst:
(1.0 mol%) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under Argon, dissolve
(4.4 mg, 0.01 mmol) in 10 mL DCM. -
Addition: Dissolve the diazo ketone (1.0 mmol) in 5 mL DCM. Add via syringe pump over 1 hour at room temperature.
-
Note: C–H insertion is faster than N–H insertion; room temperature is often sufficient.
-
-
Quench: Once the diazo spot disappears (TLC), filter the mixture through a short pad of silica gel to remove the bulk catalyst.
-
Purification: Concentrate and purify via flash chromatography.
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|
| DCM | 25°C | 88% | Standard for C-H insertion. |
| Toluene | 80°C | 92% | Higher T favors difficult insertions. |
| THF | 60°C | 45% | Coordinating solvents inhibit the catalyst. |
Catalyst Removal and Safety
Rhodium Removal (API Purity): Leaving Rhodium in a drug substance is strictly regulated (ICH Q3D guidelines).
-
Resin Scavengers: Use thiourea-functionalized silica or polystyrene resins (e.g., SiliaMetS® Thiol). Stir the crude product solution with 10 wt% scavenger for 4 hours at 40°C.
-
Activated Carbon: Effective for bulk removal but less selective than functionalized resins.
Safety: Handling Diazo Compounds
-
Shock Sensitivity: Isolate diazo intermediates only if necessary. Preferably, generate them in situ or use them immediately in solution (telescoping).
-
Ventilation: The reaction generates
gas. Ensure the reactor is vented to a bubbler to prevent pressure buildup.
Visualization: Safe Handling Workflow
Caption: Operational workflow for safe diazo handling, emphasizing pressure control and metal scavenging.
References
-
Rhodium(II) Acetate Dimer Applications. Sigma-Aldrich Product Sheet.
-
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Taber, D. F., & Tian, W. (2007).[2] Journal of Organic Chemistry.
-
Synthesis of the Carbapenem Ring System. ResearchGate (Abstract).
-
Practical Synthesis of Ertapenem Sodium. PubMed (Merck Process Research).
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates. ACS Organic Process Research & Development.
Sources
Advanced Protocol: Substrate Scope & Methodology for Rhodium-Catalyzed Intramolecular C-H Amination
Executive Summary & Strategic Rationale
The direct conversion of C(sp³)–H bonds into C–N bonds represents a powerful disconnection in retrosynthetic analysis, particularly for alkaloids and nitrogen-containing pharmacophores. While many metals (Fe, Mn, Ru) catalyze nitrene transfers, dirhodium(II) complexes remain the gold standard for intramolecular applications due to their tunable ligand environment, high functional group tolerance, and predictable stereospecificity.
This guide focuses on the Du Bois Method , utilizing Rh(II) carboxylates to catalyze the oxidative cyclization of sulfamates, carbamates, and sulfamides. Unlike radical pathways that scramble stereocenters, this method proceeds via a concerted asynchronous insertion, preserving chiral information—a critical requirement for drug development.
Mechanistic Foundation
Understanding the mechanism is prerequisite to predicting substrate scope. The reaction does not proceed via a free radical. Instead, it involves a transient, highly electrophilic Rh–nitrene species.
The Catalytic Cycle
The process begins with the oxidation of the Rh(II) dimer to a Rh(II,III) species, followed by coordination of the nitrogen source (e.g., sulfamate ester) and oxidant (e.g., PhI(OAc)₂). The key step is the generation of the metallonitrene, followed by C–H insertion.[1]
Figure 1: The catalytic cycle emphasizes the formation of the electrophilic Rh-nitrene intermediate. Note that the concerted nature of the insertion step is responsible for stereoretention.[2]
Catalyst Selection Guide
The choice of catalyst dictates turnover number (TON) and selectivity.
| Catalyst | Ligand Type | Key Characteristics | Recommended Use Case |
| Rh₂(OAc)₄ | Acetate | Standard reactivity. Inexpensive. Susceptible to ligand exchange. | General screening; simple 3° C–H bonds. |
| Rh₂(oct)₄ | Octanoate | Lipophilic variant of acetate. | Reactions in highly non-polar solvents (e.g., hexanes). |
| Rh₂(esp)₂ | Strapped dicarboxylate | High Stability. The "Du Bois" catalyst. Resists chelation/degradation. | Standard for complex synthesis. Difficult substrates, intermolecular reactions, low catalyst loading (0.1 mol%). |
| Rh₂(tpa)₄ | Triphenylacetate | Bulky carboxylate. | Enhancing selectivity for 3° over 2° C–H bonds via steric crowding. |
Expert Insight: Start with Rh₂(esp)₂ for valuable intermediates.[3] While more expensive, its resistance to dimerization and degradation often allows for lower loadings (1–2 mol%) compared to Rh₂(OAc)₄ (5–10 mol%), offsetting the cost.
Substrate Scope Analysis
The scope is defined by the "Linker" (the nitrogen source) and the "Target" (the C–H bond).
A. The Linker: Regioselectivity Rules
The distance between the nitrogen and the target C–H bond determines ring size.
| Linker Class | Product Ring Size | Regioselectivity Preference | Notes |
| Sulfamate (-OSO₂NH₂) | 6-membered (1,2,3-oxathiazinane) | γ-C–H >> δ-C–H | Most robust class. Products are precursors to 1,3-amino alcohols.[3][4] |
| Carbamate (-OC(O)NH₂) | 5-membered (Oxazolidinone) | β-C–H > γ-C–H | Products are precursors to 1,2-amino alcohols. Slower rates than sulfamates. |
| Sulfamide (-NHSO₂NH₂) | 6-membered (Thiadiazinane) | γ-C–H | Precursors to 1,3-diamines. |
| Urea (-NHC(O)NH₂) | 5-membered (Imidazolidinone) | β-C–H | Precursors to 1,2-diamines. |
B. The Target: Electronic & Steric Effects
The Rh-nitrene is electrophilic; therefore, electron-rich C–H bonds are inserted preferentially.
-
Bond Order Reactivity:
-
Ether α-C–H (Activated) > 3° C–H > Benzylic > 2° C–H >>> 1° C–H (Inert).
-
Note: Electron-withdrawing groups (EWGs) near the C–H bond deactivate it. A C–H bond α to a ketone or ester is generally too electron-deficient to react.
-
-
Stereospecificity:
-
Retention: >99% retention of configuration at chiral 3° centers.
-
Implication: You can set a quaternary stereocenter by starting with a tertiary C–H bond on a chiral scaffold.
-
Standard Operating Protocol (Sulfamate Cyclization)
This protocol utilizes Rh₂(esp)₂ and PhI(OAc)₂ (PIDA) for the cyclization of a sulfamate ester.
Reagents & Equipment[5][6]
-
Substrate: Alkyl sulfamate (1.0 equiv).
-
Catalyst: Rh₂(esp)₂ (0.02 equiv / 2 mol%).
-
Oxidant: PhI(OAc)₂ (1.1 – 1.4 equiv).
-
Additive: MgO (2.3 equiv) – Crucial for neutralizing acetic acid byproduct.
-
Solvent: Isopropyl acetate (iPrOAc) or Chlorobenzene (PhCl). DCM is common but iPrOAc is greener and often gives better conversion.
-
Temperature: 40 °C – 50 °C.
Step-by-Step Workflow
Figure 2: Workflow for Rh-catalyzed amination. Slow addition of the oxidant is the critical control point.
Detailed Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon.
-
Charge Solids: Add the sulfamate substrate (1.0 equiv), MgO (2.3 equiv), and Rh₂(esp)₂ (2 mol%).
-
Solvation: Add iPrOAc (0.1 M concentration relative to substrate).
-
Thermal Equilibration: Heat the heterogeneous mixture to 45 °C.
-
Oxidant Addition (The "Self-Validating" Step):
-
Dissolve PhI(OAc)₂ (1.1 equiv) in a minimal amount of solvent.
-
Why? High transient concentrations of oxidant can degrade the catalyst.
-
Action: Add the oxidant solution via syringe pump over 1–2 hours.
-
Visual Check: The reaction should maintain the green/blue hue of the Rh dimer. If it turns brown/black rapidly, the catalyst has decomposed (likely due to fast oxidant addition or lack of acid scavenging).
-
-
Monitoring: Monitor by TLC. The sulfamate starting material is usually more polar than the cyclic product (oxathiazinane).
-
Workup: Once starting material is consumed, cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove MgO and Rh residues.
-
Purification: Concentrate in vacuo. The byproduct PhI (iodobenzene) is volatile but may require chromatography to separate fully.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or deactivation. | Switch to Rh₂(esp)₂ if using acetate. Ensure MgO is fresh and finely powdered (acid kills the active species). |
| Brown/Black Reaction Mixture | Catalyst decomposition.[5] | Oxidant added too fast. Use a syringe pump. Lower temperature to 35 °C. |
| Competing Aziridination | Substrate contains an alkene.[6] | Alkene aziridination is faster than C–H insertion. Protect alkenes or use steric bulk to direct away from the double bond. |
| No Reaction on 2° C–H | Bond is too strong or sterically hindered. | Switch oxidant to PhI(O₂CtBu)₂ (Pivalate). It is more soluble in non-polar solvents and often more reactive. |
References
-
Espino, C. G., & Du Bois, J. (2001).[4] A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.[7] Angewandte Chemie International Edition. Link
-
Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001).[4] Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society.[1][4] Link
-
Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[1][4] Link
-
Fiori, K. W., & Du Bois, J. (2007). Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights. Journal of the American Chemical Society.[1][4] Link
-
Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012).[3] Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodosobenzene Diacetate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Synthesis of Substituted Furans via Rhodium(II) Acetate Catalysis
Executive Summary
The synthesis of polysubstituted furans is a cornerstone in the production of pharmaceutical intermediates, natural products, and functional materials. While classical methods (e.g., Paal-Knorr) often require harsh acidic conditions, the Rhodium(II) acetate [Rh
This guide details the mechanistic underpinnings and operational protocols for utilizing Rh(II) carbenoids to access furan scaffolds.[1] It covers two primary distinct pathways:
-
Intermolecular [3+2] Cycloaddition: Coupling
-diazo esters with alkynes. -
Intramolecular Cascade Cyclization: Using alkyne-tethered diazo compounds to form fused bicyclic furans.
Mechanistic Principles & Causality[2]
The Rhodium Carbenoid "Push-Pull"
The efficacy of Rh
-
Electrophilic Nature: The carbon bound to Rh is highly electrophilic, seeking electron-rich partners (nucleophiles) such as alkynes.
-
Suppression of Side Reactions: The catalyst ligands (acetate) modulate reactivity. However, without a suitable trap (alkyne), the carbenoid will react with the diazo precursor itself (dimerization) or undergo
-hydride elimination.
Pathway Logic
-
Intermolecular Route: The Rh-carbenoid adds to an external alkyne, forming a cyclopropene intermediate (or a dipolar metal-complex) which rearranges to the furan. Causality: The regioselectivity is driven by the steric and electronic match between the carbenoid substituents and the alkyne.
-
Intramolecular Route: When the alkyne is tethered to the diazo moiety, the reaction becomes entropically favored, allowing for the formation of complex fused systems (e.g., furo[3,4-c]furans) under high-dilution conditions.
Mechanistic Visualization
The following diagram illustrates the bifurcation between successful furan synthesis and common failure modes (dimerization).
Figure 1: Catalytic cycle showing the critical competition between alkyne trapping (desired) and dimerization (undesired).
Experimental Protocols
Critical Parameters & Optimization
Before executing the protocols, review the optimization matrix below. The success of this reaction depends heavily on the rate of addition of the diazo compound.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM, DCE, or Toluene | Non-coordinating solvents prevent competition with the carbene for the metal center. |
| Temperature | Reflux (40°C - 110°C) | Higher temperatures facilitate the extrusion of N |
| Addition Rate | Very Slow (Syringe Pump) | Maintains a low steady-state concentration of the diazo species, preventing carbenoid-diazo dimerization. |
| Catalyst Loading | 0.5 - 2.0 mol% | Rh |
| Atmosphere | Argon or Nitrogen | Oxygen is generally tolerated, but moisture must be excluded to prevent O-H insertion (forming hydroxy esters). |
Protocol A: Intermolecular Synthesis of Furans
Target: Synthesis of ethyl 2-methyl-5-phenyl-3-furancarboxylate. Reference: Adapted from Davies et al. (Org. Synth. 1992).[2]
Materials
-
Substrate A: Ethyl diazoacetate (EDA) or Ethyl 2-diazo-3-oxobutanoate (Caution: EDA is shock-sensitive).
-
Substrate B: Phenylacetylene (1.5 - 2.0 equivalents).
-
Catalyst: Rhodium(II) acetate dimer [Rh
(OAc) ].[3][4] -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure
-
Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to N
bubbler), and a rubber septum for syringe inlet. -
Catalyst Charge: Add Rh
(OAc) (1 mol% relative to diazo) and Phenylacetylene (2.0 equiv) to the flask. Dissolve in anhydrous DCM (0.5 M concentration relative to alkyne). -
Diazo Preparation: Dilute the diazo compound in DCM (approx. 10 mL DCM per 1 mmol diazo). Note: Dilution is critical for safety and selectivity.
-
Controlled Addition:
-
Bring the catalyst/alkyne solution to a gentle reflux (or 40°C).
-
Load the diazo solution into a gas-tight syringe placed on a syringe pump.
-
Add the diazo solution dropwise over 4–6 hours .
-
Visual Cue: The solution typically turns from green (active catalyst) to brownish. If it turns black immediately, decomposition is occurring too fast.
-
-
Completion: After addition is complete, stir for an additional hour at reflux.
-
Work-up:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: The residue usually contains the furan and excess alkyne. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Protocol B: Intramolecular Cyclization (Fused Systems)
Target: Synthesis of furo[3,4-c]furan derivatives. Context: This method uses a "diazo-keto ester" with a pendant alkyne.[1]
Step-by-Step Procedure
-
Substrate: Dissolve the 2-alkynyl-2-diazo-3-oxobutanoate (1.0 equiv) in anhydrous Toluene (0.01 M - High Dilution is mandatory ).
-
Catalyst Activation: In a separate flask, dissolve Rh
(OAc) (1-2 mol%) in a minimal amount of Toluene. -
Reaction:
-
Heat the catalyst solution to 80°C.
-
Add the substrate solution slowly (dropwise) to the hot catalyst solution over 1–2 hours.
-
Why Inverse Addition? Adding substrate to catalyst ensures the catalyst is always in excess relative to the unreacted diazo, maximizing the probability of intramolecular reaction over intermolecular dimerization.
-
-
Monitoring: Monitor N
evolution (bubbler) and TLC. -
Purification: Evaporate toluene and purify via column chromatography.
Safety & Handling (E-E-A-T Critical)
WARNING: Diazo compounds are high-energy species.
-
Explosion Hazard: Ethyl diazoacetate (EDA) and other small diazo compounds can detonate on heating or shock. Never distill neat diazo compounds. Store them in solution at low temperature (-20°C).
-
Ventilation: Rhodium catalysis releases Nitrogen gas (
). Ensure the system is open to a bubbler to prevent pressure buildup. -
Waste Disposal: Rhodium is expensive and toxic. Collect all heavy metal waste separately. Quench unreacted diazo compounds with acetic acid before disposal.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Dimer Formation | Diazo addition was too fast. | Decrease addition rate (e.g., extend from 4h to 8h). Increase dilution. |
| Reaction Stalls (Green color persists) | Catalyst poisoning or temp too low. | Increase temperature to reflux. Check if substrate contains free amines/thiols (catalyst poisons). |
| Complex Mixture (Many spots on TLC) | Switch to a more sterically hindered catalyst (e.g., Rh | |
| No Reaction | Old/Decomposed Diazo. | Verify diazo quality by IR (strong peak at ~2100 cm |
References
-
Davies, H. M. L. ; Cantrell, W. R.; Romines, K. R.; Baum, J. S.[2] "Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with
-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate". Organic Syntheses, 1992 , 70, 93.[2]-
[2]
-
-
Padwa, A.; Austin, D. J.; Hornbuckle, S. F. "Ligand Effects on the Chemoselectivity of the Rhodium(II)
-Diazo Carbonyl Compounds". Journal of Organic Chemistry, 1996 , 61, 63. -
Muthusamy, S.; Gunanathan, C. "Rhodium(II) Acetate Catalyzed Cyclization of 2-Alkynyl-2-diazo-3-oxobutanoates: A Facile Route to Furo[3,4-c]furans". Synlett, 2002, 2002(11), 1783–1786.
-
Gevorgyan, V.; Chuprakov, S. "Rhodium-Catalyzed Synthesis of Multi-Substituted Furans from N-Sulfonyl-1,2,3-triazoles". Organic Chemistry Frontiers, 2014.
-
Wirth, T. ; Müller, S. T. R.[5] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry". Synlett, 2014 , 25, 871.[5]
Sources
- 1. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]
- 3. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
protocol for rhodium-catalyzed O-H insertion reactions with diazo compounds
Abstract
The formation of Carbon-Oxygen (C-O) bonds via transition-metal-catalyzed carbenoid insertion is a pivotal transformation in modern drug discovery. This guide details the protocol for Rhodium(II)-catalyzed O-H insertion , a reaction that enables the efficient coupling of diazo compounds with alcohols, water, or carboxylic acids to generate
Mechanistic Insight & Causality
To optimize this reaction, one must understand that it does not proceed via a simple nucleophilic attack on the diazo compound. It is a metal-carbene mediated process .
The Catalytic Cycle
The reaction is driven by the electrophilic nature of the Rhodium-carbene intermediate.
-
Diazo Decomposition: The Rh(II) catalyst attacks the diazo carbon, extruding
(the driving force) to form a transient Rh-Carbene species. -
Nucleophilic Attack: The oxygen atom of the substrate (R-OH) attacks the electrophilic carbene carbon.
-
Ylide Formation: This attack generates a metal-bound oxonium ylide .
-
Proton Transfer: A [1,2]-proton shift (or intermolecular proton transfer) occurs, releasing the Rh catalyst and forming the C-O bond.
Critical Insight for Optimization:
-
The "Carbene Dimerization" Trap: If the concentration of diazo compound is too high relative to the substrate, the highly reactive Rh-carbene will react with unreacted diazo compound to form an alkene dimer (e.g., diethyl fumarate/maleate derivatives). Causality: Slow addition of the diazo component is mandatory to maintain a low steady-state concentration of the carbene, favoring the reaction with the alcohol substrate over dimerization.
Visualization: Catalytic Cycle
Figure 1: The catalytic cycle of Rh(II)-mediated O-H insertion. Note the competitive pathway to dimerization if diazo concentration is uncontrolled.
Key Parameters & Optimization
Catalyst Selection
| Catalyst | Characteristics | Best Use Case |
| Standard, robust, inexpensive. | General O-H insertion with primary/secondary alcohols. | |
| Chelated, highly stable, high turnover. | Difficult substrates; low catalyst loading (<0.1 mol%). | |
| Chiral, bulky carboxylate ligands. | Enantioselective insertions (though O-H ee is often lower than C-H). | |
| Perfluorobutyrate (electron-deficient). | Increases carbene electrophilicity; useful for sterically hindered alcohols. |
Solvent Effects
-
Dichloromethane (DCM): The gold standard. Solubilizes most Rh catalysts and diazo compounds.
-
Toluene/Benzene: Used for higher temperature reactions (
C) if the carbene formation is sluggish. -
Water: Uniquely, Rh(II) carbenes are water-tolerant. O-H insertion into water yields
-hydroxy esters.
Safety Protocol: Handling Diazo Compounds
WARNING: Diazo compounds (e.g., ethyl diazoacetate, phenyldiazoacetate) are energetic materials.[1][2] They can explode upon exposure to heat, shock, or specific metal surfaces.
-
Blast Shield: All reactions involving >1 mmol of diazo compound must be performed behind a blast shield.
-
No Sharps/Ground Glass: Do not use ground glass joints for neat diazo compounds (friction hazard). Use smooth-walled glassware and Teflon sleeves.
-
Ventilation:
gas is evolved. Ensure the system is open to a bubbler to prevent pressure buildup. -
Quenching: Quench residual diazo with dilute acetic acid or 1M HCl until gas evolution ceases.
Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of
Materials
-
Substrate: Alcohol (1.2 - 2.0 equiv). Note: Excess alcohol improves yield by outcompeting dimerization.
-
Reagent:
-Diazoester (1.0 equiv). -
Catalyst:
(1 mol%). -
Solvent: Anhydrous DCM (0.1 M concentration relative to diazo).
Step-by-Step Workflow
-
Catalyst Activation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature (RT) under Argon/Nitrogen.
-
Add
(4.4 mg, 0.01 mmol) and the Alcohol substrate (1.2 mmol). -
Dissolve in 5 mL of anhydrous DCM.
-
-
Diazo Preparation:
-
In a separate vial, dissolve the Diazo compound (1.0 mmol) in 5 mL of anhydrous DCM.
-
Critical: Load this solution into a gas-tight syringe.
-
-
Controlled Addition (The "Slow Add"):
-
Place the reaction flask in a water bath (25°C) or reflux (40°C) depending on diazo stability.
-
Using a syringe pump , add the diazo solution to the catalyst mixture over 1 to 4 hours .
-
Visual Check: Nitrogen bubbles should evolve steadily. If bubbling is vigorous, slow down.
-
-
Completion & Workup:
-
After addition is complete, stir for an additional 30 minutes.
-
Monitor by TLC (Diazo compounds are bright yellow/orange; disappearance of color usually indicates completion).
-
Concentrate: Remove solvent under reduced pressure. (Rh catalysts are difficult to remove by extraction; direct column chromatography is preferred).
-
Purification: Flash chromatography on silica gel.
-
Visualization: Experimental Workflow
Figure 2: Operational workflow emphasizing the separate preparation of the diazo solution and its slow addition to the catalyst mixture.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Diazo addition too fast. | Increase dilution or extend addition time (e.g., from 1h to 4h). |
| No Reaction (Diazo persists) | Catalyst poisoning or inactive. | Ensure solvent is amine-free (amines poison Rh). Heat to reflux.[3] |
| C-H Insertion Side Product | Substrate has reactive C-H bonds.[4][5][6] | O-H insertion is kinetically favored over C-H. Ensure alcohol is in excess. |
| Enantioselectivity is Low | Dissociation of Ylide. | Use chiral catalysts with bulky ligands ( |
References
-
Mechanism of Rhodium-Catalyzed Carbene Formation: Qu, Z. et al. "Mechanism of rhodium-catalyzed carbene formation from diazo compounds." J. Am. Chem. Soc.[7]2005 , 127, 10830. Link
-
Comprehensive Review of O-H Insertion: Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.[7][8]2003 , 103, 2861. Link
-
Safety in Handling Diazo Compounds: Proctor, L. D.; Warr, A. J. "Scale-up of Diazoacetate Chemistry." Org.[1][2][9][10] Process Res. Dev.2002 , 6, 884. Link
-
Standard Procedure (Organic Syntheses): "Rhodium(II) Acetate-Catalyzed Insertion of Carbenoids." Org.[1][2][9][10] Synth.2008 , 85, 189.[1] Link[1]
-
High Turnover Catalysts: Espino, C. G. et al. "A New Class of Rhodium(II) Catalysts for C-H Insertion." J. Am. Chem. Soc.[7]2004 , 126, 15378. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPT - C-H Insertion of Rhodium-Carbene Using Diazo Compounds PowerPoint Presentation - ID:1808176 [slideserve.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
Rhodium Acetate Catalyzed Cycloaddition of Diazo Compounds: Technical Application Note
Executive Summary
This guide details the operational frameworks for utilizing Dirhodium(II) tetraacetate [Rh
Part 1: Mechanistic Foundation
The utility of Rh
The Catalytic Cycle
The reaction initiates with the coordination of the diazo compound to the axial site of the dirhodium paddlewheel complex.
-
Coordination: The nucleophilic carbon of the diazo compound binds to the open axial coordination site of the Rh(II) dimer.
-
Extrusion: Nitrogen (
) is expelled, forming a Rhodium-Carbenoid intermediate ( ). -
Divergence: The carbenoid is highly electrophilic and will react with the nearest nucleophile.
-
Alkene present: Concerted asynchronous [2+1] cycloaddition (Cyclopropanation).
-
Carbonyl present (Intramolecular): Cyclization to form a carbonyl ylide, followed by [3+2] cycloaddition.[1]
-
Reaction Pathway Visualization
Figure 1: Mechanistic divergence of Rh-carbenoids into cyclopropanation or ylide formation pathways.
Part 2: Critical Safety Parameters (The Diazo Rulebook)
WARNING: Diazo compounds are energetic materials. Small-scale synthesis (<1 mmol) is recommended for initial optimization.
| Parameter | Protocol Requirement | Rationale |
| Glassware | Fire-polished, defect-free. No ground glass joints for neat diazo storage. | Rough surfaces can initiate detonation of concentrated diazo species. |
| Addition Rate | Strictly controlled (Syringe Pump). Typical rate: 1-5 mL/hour. | Prevents accumulation of unreacted diazo compound, minimizing explosion risk and carbene dimerization. |
| Ventilation | High-flow Fume Hood. | |
| Temperature | < 30°C for storage. Reaction temps vary (0°C to Reflux). | Diazo decomposition is exothermic.[2] Runaway reactions are possible if addition is too fast. |
| Quenching | Acetic Acid or Dilute HCl. | Protonation destroys residual diazo functionality safely. |
Part 3: Protocol A - Intermolecular [2+1] Cyclopropanation
Target: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate. Reaction Class: Intermolecular trapping of Rh-carbenoid by styrene.
Materials
-
Catalyst: Rh
(OAc) (1.0 mol%).[3] -
Diazo Source: Ethyl Diazoacetate (EDA) (Caution: Commercial EDA contains ~15% DCM for stability).
-
Substrate: Styrene (Excess, 2-5 equivalents).
-
Solvent: Dichloromethane (DCM) or Pentane (anhydrous).
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Rh
(OAc) (4.4 mg, 0.01 mmol) and Styrene (520 mg, 5.0 mmol). -
Solvent System: Add anhydrous DCM (5 mL). The solution should appear pale green/blue.
-
Inert Atmosphere: Purge the system with Argon for 5 minutes.
-
Diazo Preparation: Dilute Ethyl Diazoacetate (1.0 mmol, ~114 mg) in 5 mL of anhydrous DCM in a separate chemically resistant syringe.
-
Controlled Addition:
-
Place the reaction flask in a water bath (20-25°C).
-
Using a syringe pump, add the EDA solution dropwise over 4-6 hours .
-
Note: The slow addition is critical to favor the reaction with styrene over the dimerization of EDA (forming diethyl fumarate/maleate).
-
-
Monitoring: Monitor
evolution (bubbler) and TLC. The green color of the catalyst may turn brownish as the reaction proceeds. -
Workup: Once addition is complete and
evolution ceases, concentrate the mixture under reduced pressure to remove solvent and excess styrene. -
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).
Expected Outcome: Mixture of cis and trans cyclopropanes (typically trans-major with Rh
Part 4: Protocol B - Tandem [3+2] Cycloaddition (Carbonyl Ylide)
Target: Construction of oxa-bridged polycycles. Reaction Class: Intramolecular carbenoid-carbonyl cyclization followed by intermolecular dipolar cycloaddition.
Concept
This protocol utilizes a "push-pull" mechanism where the Rh-carbenoid is trapped by an internal ketone/aldehyde to form a carbonyl ylide dipole, which is then trapped by an external dipolarophile (e.g., DMAD or a quinone).
Materials
-
Substrate:
-diazo ketone containing a pendant carbonyl group (e.g., -alkoxy-diazoacetophenone derivative).[4] -
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents).
-
Catalyst: Rh
(OAc) (1-2 mol%). -
Solvent: Toluene (preferred for higher temperature stability) or DCM.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask equipped with a reflux condenser.
-
Charge: Add Rh
(OAc) (1 mol%) and the Dipolarophile (DMAD, 1.2 equiv) to the flask. Dissolve in Toluene (0.1 M concentration relative to diazo). -
Temperature: Heat the solution to 60-80°C. (Higher temperature helps overcome the activation energy for the initial
loss). -
Addition: Dissolve the
-diazo ketone in Toluene. Add this solution slowly via syringe pump over 2 hours to the heated catalyst/dipolarophile mixture. -
Reaction Logic:
-
Step 1: Rh decomposes diazo
Carbenoid. -
Step 2: Carbenoid attacks pendant carbonyl oxygen
Five-membered cyclic carbonyl ylide. -
Step 3: Ylide undergoes [3+2] cycloaddition with DMAD.
-
-
Completion: Stir for an additional 30 minutes after addition.
-
Purification: Evaporate toluene. Isolate the bridged ether product via chromatography.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Diazo concentration too high. | Decrease addition rate (slower syringe pump). Increase dilution of diazo stock. |
| No Reaction | Catalyst poisoning or old diazo. | Use fresh Rh |
| Poor Diastereoselectivity | Rh | Switch to bulky/chiral catalysts like Rh |
| C-H Insertion Byproducts | Substrate has reactive C-H bonds.[5][6][7][8] | Use a non-polar solvent (Pentane/Hexane) to disfavor insertion. Lower temperature if possible. |
Optimization Workflow Diagram
Figure 2: Decision matrix for optimizing Rh-catalyzed cycloadditions.
References
-
Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.[9] Link
-
Padwa, A., & Weingarten, M. D. (1996).[4] Cascade Processes of Metallo Carbenoids.[4] Chemical Reviews.[4] Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.[4] Link
-
Pirrung, M. C., & Kaliappan, K. P. (2000). Dipolar Cycloaddition of Rhodium-Generated Carbonyl Ylides with p-Quinones.[10][11] Organic Letters.[4][10] Link
-
Procter, G. (2025).[12] Safety in the handling of diazo compounds and azides. (General Safety Reference). Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dipolar cycloaddition of rhodium-generated carbonyl ylides with p-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of products from rhodium acetate catalyzed reactions
Subject: Purification & Scavenging of Products from Rhodium(II) Acetate Catalyzed Reactions
Ticket ID: RH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Rhodium(II) acetate dimer, Rh2(OAc)4 , is a powerful catalyst for carbenoid transformations (cyclopropanation, C–H insertion, ylide formation). However, it presents a dual challenge downstream:
-
Economic: Rhodium is one of the most expensive precious metals (PGMs).
-
Regulatory: It is a Class 2B elemental impurity under ICH Q3D guidelines, requiring strict removal to <10 ppm for parenteral drugs.
The Problem: Unlike heterogeneous catalysts (Pd/C), Rh2(OAc)4 is homogeneous and often soluble in organic solvents (DCM, MeOH), making simple filtration ineffective. It frequently co-elutes with polar products or coordinates to basic nitrogen atoms in the API (Active Pharmaceutical Ingredient), leading to "green" or "brown" contaminated solids.
This guide provides a self-validating workflow to remove Rh residues from >1000 ppm to single-digit ppm levels.
Troubleshooting Guide (Q&A)
Issue 1: "My isolated product has a persistent green or blue-green tint."
Diagnosis: The emerald green color is the distinct signature of the intact Rh2(OAc)4 dimer . If your product is green, you have significant quantities of active catalyst co-precipitating or co-eluting with your material.
Technical Solution: Do not rely on standard silica flash chromatography alone; Rhodium acetate often trails or streaks on silica using polar eluents (MeOH/EtOAc).
Corrective Protocol:
-
Solvent Swap: Rh2(OAc)4 is soluble in DCM and MeOH but poorly soluble in diethyl ether or hexanes.
-
Action: Dissolve crude mixture in minimal DCM, then slowly add Et2O or Hexanes to precipitate the catalyst while keeping the product in solution (if product solubility permits). Filter the green solid.
-
-
Oxidative Workup (If product is stable):
-
Action: Wash the organic layer with 10% aqueous EDTA (pH 7-8) or a dilute solution of NaOCl (bleach) . This breaks the dimer or chelates the metal, forcing it into the aqueous layer. Note: Test stability on a small aliquot first.
-
Issue 2: "The product looks clean (white/off-white), but ICP-MS shows >200 ppm Rh."
Diagnosis: You are dealing with colloidal Rh or monomeric Rh species bound to the product. At this level, precipitation is ineffective.[1] You need Chemical Scavenging .
Technical Solution: Use functionalized silica scavengers.[2][3] Activated carbon is a cheaper alternative but often suffers from lower selectivity (yield loss) and handling issues (fine particulates).
Recommended Scavengers:
-
SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger for Rh.
-
SiliaMetS® Thiourea (Si-Thiourea): Superior for Rh(II) and Rh(III) species, particularly if the Rh is coordinated to amines.
Data Validation (Scavenger Efficiency):
| Scavenger Type | Functional Group | Affinity Mechanism | Typical Load | Rec. Solvent |
| Si-Thiol | -SH (Mercaptan) | Soft Acid (Rh) - Soft Base (S) | 1.2 mmol/g | THF, DCM, EtOAc |
| Si-Thiourea | -NH-CS-NH- | Chelating Soft Base | 1.1 mmol/g | MeOH, DMF, EtOAc |
| Activated Carbon | High Surface Area | Physisorption | N/A | Polar solvents |
Issue 3: "My product contains a pyridine/imidazole moiety, and scavenging is failing."
Diagnosis: Competitive Chelation. Your product is acting as a ligand (L), forming stable [Rh-Product] complexes that are stronger than the scavenger's affinity.
Technical Solution: You must "out-compete" the product using a Synergistic Scavenging approach or a Thermal Shift .
Corrective Protocol:
-
Temperature: Heat the scavenging mixture to 50–60°C . Ligand exchange is kinetically slow at room temperature. Heat accelerates the release of the product in favor of the resin.
-
Mixed Bed Resin: Use a 1:1 ratio of Si-Thiol and Si-Thiourea . Case studies (e.g., Mavatrep synthesis) show that this combination can reduce Pd/Rh levels from 1400 ppm to <10 ppm where single resins failed [1].
Visual Decision Workflows
Figure 1: Purification Strategy Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on product solubility and contamination level.
Standard Operating Procedures (SOP)
Protocol A: Batch Scavenging (Standard)
Best for: 100 mg to 50 g scales where filtration equipment is available.
-
Calculations: Determine the amount of Rh to remove.
-
Rule of Thumb: Use 5–10 equivalents of scavenger relative to the residual catalyst (not the product).
-
Example: If you used 1 mol% catalyst, use 10 mol% scavenger relative to the product.
-
-
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or DCM). Avoid coordinating solvents (DMF, DMSO) if possible, as they compete with the scavenger.
-
Addition: Add SiliaMetS® Thiol or Thiourea .
-
Incubation: Stir at room temperature for 4 hours .
-
Optimization: If Rh is >1000 ppm, stir overnight or heat to 40°C.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE frit or a pad of Celite.
-
Visual Check: The silica beads should turn dark (brown/black) as they capture the metal.
-
-
Wash: Wash the filter cake with clean solvent to recover entrained product.
Protocol B: Flow Scavenging (Fixed Bed)
Best for: Scale-up (>50 g) or continuous processing.
-
Setup: Pack a stainless steel or glass column with the scavenger resin.
-
Conditioning: Flush the column with 5–10 column volumes (CV) of the reaction solvent.
-
Loading: Pump the product solution through the column.
-
Residence Time: Ensure a contact time of at least 15–30 minutes .
-
Temperature: If kinetics are slow, use a heated column jacket (50°C).
-
-
Monitoring: Monitor the effluent by UV or rapid colorimetric spot test.
Figure 2: Scavenging Workflow Mechanism
Caption: Mechanism of action for Thiol/Thiourea scavenging of Rhodium species.
Regulatory & Safety Reference (ICH Q3D)
When developing pharmaceutical products, strict adherence to ICH Q3D (R2) is mandatory. Rhodium is classified as a Class 2B impurity (low abundance, high toxicity).
Permitted Daily Exposure (PDE) Limits:
| Route of Administration | PDE Limit (µ g/day ) | Concentration Limit (10g daily dose) |
| Oral | 100 µg | 10 ppm |
| Parenteral (IV) | 10 µg | 1 ppm |
| Inhalation | 1 µg | 0.1 ppm |
Note: If your raw material contains Rh, you must demonstrate its removal to these levels in the final Drug Substance. [2]
References
-
Wells, K. M., et al. (2015). "Synergistic Effects in the Scavenging of Pd and Rh from Reaction Mixtures." Organic Process Research & Development, 19(11), 1774–1783.
-
International Council for Harmonisation (ICH). (2022). "Guideline Q3D (R2) on Elemental Impurities." European Medicines Agency.
-
SiliCycle Inc. (n.d.). "Metal Scavenging Solutions: SiliaMetS User Guide." SiliCycle Application Notes.
-
Biotage. (n.d.). "Metal Scavenger User Guide." Biotage Literature.
Sources
preventing catalyst poisoning in rhodium-mediated transformations
Status: ONLINE | Tier: Level 3 (Senior Scientist) Topic: Prevention of Catalyst Poisoning in Rh-Mediated Transformations Ticket ID: Rh-FIX-001
Welcome to the Rhodium Life-Support Unit
Rhodium is among the most versatile yet expensive transition metals in the chemist's arsenal (
This guide treats your reaction as a patient. We do not guess; we diagnose using kinetic profiling and mechanistic stress tests.
Module 1: The Diagnostic Hub (Triage)
Before adding more catalyst (a costly error), determine if your system is suffering from Poisoning (irreversible deactivation) or Inhibition (reversible slowing).
Visual Triage: The Color Test
Rhodium complexes exhibit distinct colorimetric shifts based on their oxidation state and coordination environment. Use this table to interpret your reaction mixture.
| Observed State | Likely Diagnosis | Technical Root Cause | Action Required |
| Bright Orange/Red | Active | Rh(I) species intact (e.g., Wilkinson's, cationic Rh). | Check H₂ pressure or mixing; catalyst is likely fine. |
| Dark Brown/Black | Critical Failure | Formation of Rh-Black (colloidal Rh(0)). | Ligand dissociation or H₂ starvation. See Module 3. |
| Pale Yellow/Straw | Dormant/Dead | Formation of Rh-Carbonyl clusters (inactive). | CO poisoning or ligand oxidation. |
| Green/Blue | Oxidative Damage | Oxidation to Rh(II)/Rh(III) inactive dimers. | Check for O₂ leaks or peroxide contamination. |
Workflow: The "Is It Poisoned?" Decision Tree
Use this logic flow to isolate the failure mode.
Figure 1: Diagnostic logic flow for differentiating between feedstock poisoning and intrinsic catalyst instability.
Module 2: Contaminant Management (The Quarantine)
Rhodium is a "soft" metal center, making it hypersensitive to "soft" nucleophiles (Sulfur, Phosphorus, Selenium) and π-acidic poisons.
The Usual Suspects
-
Sulfur (The Killer): Thiols, thioethers, and disulfides bind irreversibly to Rh, blocking coordination sites. Even ppb levels can kill a reaction [1].
-
Nitrogen (The Inhibitor): Amines (especially primary) and pyridines can compete with olefins for binding.
-
Halides: Chloride or Iodide ions can bridge Rh centers, forming inactive dimers.
Protocol: The Self-Validating Purity Check
Do not assume your starting material is clean just because the NMR looks good. Poisons operate at sub-stoichiometric levels (ppm) invisible to standard NMR.
The "Spiking" Experiment:
-
Set up your standard reaction with 100% catalyst loading.
-
Set up a second reaction with 50% catalyst loading.
-
The Test: If the 50% reaction reaches 50% conversion and stops dead, you have a poison present in the substrate (stoichiometric poisoning). If it proceeds to full conversion but at half the rate, your substrate is clean (kinetic regime).
Decontamination Protocol
If the "Spiking" experiment confirms poisoning, implement this cleaning workflow before wasting more Rhodium.
-
Heteroatom Scavenging:
-
Dissolve substrate in non-polar solvent (DCM or Toluene).
-
Add CuCl (Copper(I) Chloride) or AgNO₃ on Silica (10 wt%).
-
Stir for 2 hours. Cu(I) has a higher affinity for S and N than Rh(I).
-
Filter through a pad of Celite.
-
-
Recrystallization:
-
Avoid solvents containing stabilizers (e.g., BHT in THF) or trace HCl (in Chloroform), which can react with Rh-H species.
-
Module 3: Reaction Engineering (Life Support)
Even with pure substrates, Rh catalysts can commit suicide via Aggregation (Rh Black) or Cluster Formation .
Mechanism: The Death Spiral of Rhodium
Rh(I) requires stabilization by ligands (Phosphines) or substrates (Olefins). If the local concentration of H₂ is too low, or if the ligands dissociate, Rh(I) reduces to Rh(0) and aggregates.
Figure 2: Mechanistic pathways leading to catalyst death. Note that Rh-Black formation is irreversible.
Prevention Protocols
1. Preventing Rh-Black (The "Grey Death"):
-
Cause: Hydrogen starvation. The reaction is faster than the gas-to-liquid mass transfer. The Rh center, stripped of substrate, reduces itself.
-
Solution:
-
Agitation: Increase stirring rate (RPM) to >1000 to ensure the reaction is not diffusion-controlled.
-
Ligand Loading: Add excess phosphine ligand (e.g., 1.1 to 2.0 equivalents relative to Rh) to shift the equilibrium back toward the coordinated species [2].
-
2. Preventing Cluster Formation (Hydroformylation):
-
Cause: In hydroformylation, low H₂/CO ratios favor the formation of inactive Rh-carbonyl clusters (e.g., Rh₄(CO)₁₂).
-
Solution: Maintain high partial pressure of H₂. Avoid "CO-rich" conditions during heat-up.
Module 4: FAQ & Troubleshooting Scenarios
Q: My reaction worked on 100mg scale but failed completely on 10g scale. Why? A: This is a classic Mass Transfer Failure . On a small scale, surface-area-to-volume ratio is high, ensuring good H₂ saturation. On a large scale, gas diffusion becomes the bottleneck. The catalyst became "H₂-starved," led to ligand dissociation, and crashed out as Rh-black. Fix: Use a high-pressure reactor with an entrainment impeller, or increase ligand concentration to stabilize the Rh during the "starvation" periods.
Q: The reaction turns yellow to black, but conversion is only 80%. A: You have Product Inhibition . The product (e.g., an amine) might be binding to the catalyst more strongly than the starting material. Fix: Perform the reaction in a solvent that solvates the product well, or add a mild scavenger (like an acidic resin if the product is basic) if it doesn't poison the catalyst itself.
Q: Can I use heterogeneous Rh/C if my homogeneous catalyst keeps dying? A: Yes, but be warned: Rh/C is more sensitive to poisoning by Sulfur/Amines than homogeneous catalysts because the active sites are directly exposed. However, Rh/C can be filtered, washed, and sometimes regenerated, whereas poisoned homogeneous Rh is usually lost [3].
References
- Vertex AI Search. (2024). Mechanisms of catalyst poisoning: Adsorption of impurities.
- Wiley-VCH. (2007). Homogeneous Hydrogenation: Ligand Dissociation and Inhibition.
- MDPI. (2020).
Technical Support Center: Rhodium(II) Acetate Reaction Kinetics & Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Rhodium(II) Acetate Catalyzed Carbenoid Transformations Audience: Process Chemists, Kineticists, Drug Development Researchers
System Overview
Welcome to the Advanced Technical Support Center for Rhodium(II) catalysis. This guide addresses the kinetic intricacies of Rhodium(II) acetate (
The following modules provide root-cause analysis and optimization protocols based on mechanistic rigor.
Module 1: Catalyst Integrity & Active Species
User Issue: My reaction mixture turns from the characteristic emerald green to a dark brown/black precipitate before conversion is complete.
Root Cause Analysis: This "Green-to-Black" transition indicates the collapse of the active Rh(II) dimer framework into catalytically inactive Rh(0) colloids or clusters. This usually occurs when the rate of diazo decomposition (carbene formation) exceeds the rate of the subsequent transfer step (insertion/cyclopropanation), leading to "carbene starvation" at the metal center or carbene dimerization, destabilizing the Rh-Rh bond.
Troubleshooting Protocol:
-
Check Diazo Addition Rate:
-
Diagnosis: If the diazo compound accumulates, it can coordinate to the axial sites of the Rh-dimer, altering its electronic state or promoting polymethylene formation.
-
Solution: Implement Slow Addition protocols. Maintain a steady-state concentration of the diazo species close to zero. Use a syringe pump to match the addition rate (
) to the consumption rate ( ).
-
-
Ligand Effects:
-
Insight: Electron-withdrawing ligands (e.g., trifluoroacetate, perfluorobutyrate) increase the electrophilicity of the Rh center, accelerating diazo decomposition but potentially decreasing the stability of the Rh-carbene intermediate.
-
Action: If using
, switch to a more electron-rich catalyst like or (Du Bois catalyst) to stabilize the dimer if decomposition is too rapid [1].
-
FAQ: Why is there an induction period?
An induction period often signals a pre-equilibrium step where the catalyst undergoes ligand exchange (if Lewis bases are present) or where the diazo substrate displaces a solvent molecule from the axial coordination site. In coordinating solvents (MeCN, DMSO), the solvent competes for the axial site (
Module 2: Kinetic Profiling & Reaction Monitoring
User Issue: I am observing non-linear kinetics and cannot determine the rate-determining step (RDS).
Technical Guidance: Rhodium carbenoid reactions typically follow Michaelis-Menten-like saturation kinetics. The reaction rate depends on the concentration of the catalyst and the diazo precursor, but often shows zero-order dependence on the trapping substrate (alkene/alkane) if the carbene formation is the RDS.
Experimental Protocol: In-Situ Kinetic Analysis
| Method | Suitability | Critical Parameter |
| In-Situ IR (ReactIR) | High | Monitor the diazo stretch (~2100 cm⁻¹). Disappearance of this peak correlates directly to |
| Gas Volumetry | Medium | Measures |
| NMR (¹H / ¹⁹F) | High | Essential for tracking product distribution (chemoselectivity) and identifying catalyst-ligand adducts. |
Step-by-Step Determination of RDS:
-
Vary [Catalyst]: Plot
vs. . A linear dependence indicates the catalyst is involved in the RDS. -
Vary [Substrate]:
Visualization: The Catalytic Cycle & Kinetic Checkpoints
Figure 1: Catalytic cycle of Rh(II) carbenoid transformations. The red arrow indicates the nitrogen extrusion step, which is frequently rate-determining.
Module 3: Optimization & Selectivity Control
User Issue: My reaction yields a mixture of C-H insertion and cyclopropanation products. How do I shift the selectivity?
Optimization Strategy:
Selectivity in Rh(II) catalysis is governed by the relative rates of competing pathways (
The "Selectivity Switch" Protocol:
-
Ligand Tuning (Electronic Effects):
-
Electron-Deficient Ligands (e.g.,
): Make the metal center more electrophilic. This increases reactivity but lowers selectivity (reacts with the most accessible nucleophile). -
Electron-Rich Ligands (e.g.,
): Stabilize the carbene, making it more selective for electron-rich bonds (e.g., tertiary C-H bonds or electron-rich alkenes).
-
-
Concentration Effects:
-
High [Substrate]: Favors intermolecular reactions (cyclopropanation) over intramolecular or solvent-based side reactions.
-
Low [Diazo]: Crucial to prevent carbene dimerization (
).
-
Data Table: Catalyst Selection Matrix
| Catalyst | Ligand Type | Reactivity | Primary Application | Selectivity Profile |
| Acetate | Moderate | General Purpose | Balanced | |
| Trifluoroacetate | High | Unreactive Substrates | Low (High Reactivity) | |
| Du Bois (Tethered) | High | C-H Insertion | High (Chelation Control) | |
| Prolinate (Chiral) | Tunable | Asymmetric Induction | High (Steric Control) |
Module 4: Safety & Scalability
User Issue: We are scaling up to 50g. What are the thermal hazards of the diazo decomposition?
Safety Directive: Diazo compounds are energetic materials.[1] Their decomposition is exothermic and generates nitrogen gas, posing pressurization and thermal runaway risks.
Calorimetry & Hazard Assessment:
Before scaling, you must perform Differential Scanning Calorimetry (DSC) to determine the Onset Temperature (
-
Critical Thresholds:
- J/g: High potential for deflagration.
-
: Process temperature must be at least 20°C below
(unless continuous flow is used).
Protocol: Safe Scale-Up
-
Quench Study: Verify that the reaction stops immediately upon cooling (catalyst activity is temp-dependent).
-
Headspace Management: Ensure reactor venting capacity exceeds the maximum theoretical
generation rate. -
Continuous Flow: For large scales, use flow chemistry to minimize the active inventory of diazo compound [4].
Visualization: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield and selectivity issues in Rh(II) catalysis.
References
-
Hansen, J., Davies, H. M. L. (2008). "High Turnover Numbers in Rhodium-Catalyzed C-H Functionalization". Coordination Chemistry Reviews.
-
Adly, F. G., et al. (2016).[2] "Kinetics of Rh(II)-Catalyzed α-Diazo-β-ketoester Decomposition". The Journal of Organic Chemistry.
-
Qu, Z.-W., et al. (2017).[3] "Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation". Accounts of Chemical Research.
-
Green, S. P., et al. (2020). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds". Organic Process Research & Development.
Sources
Validation & Comparative
Comparative Guide: Rhodium(II) Acetate vs. Copper(II) Acetate for Styrene Cyclopropanation
Executive Summary: The Cost-Precision Tradeoff
In the catalytic cyclopropanation of styrenes with diazo compounds (e.g., ethyl diazoacetate, EDA), the choice between Rhodium(II) Acetate [Rh
-
Rh
(OAc) is the "Gold Standard" for discovery and optimization. It offers immediate catalytic activity, higher turnover numbers (TON), and operational simplicity at ambient temperatures. -
Cu(OAc)
is the "Economical Workhorse." It is orders of magnitude cheaper but acts as a precatalyst. It requires in situ reduction to the active Cu(I) species, necessitating higher temperatures and strict control over induction periods to prevent hazardous diazo accumulation.
Verdict: Use Rh for high-value intermediates, rapid screening, and reliable kinetics. Use Cu for cost-sensitive, large-scale manufacturing where reaction engineering can mitigate induction risks.
Part 1: Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting. While both metals mediate carbene transfer, their activation pathways differ fundamentally.
Rhodium(II): The Concerted Lantern
Rhodium acetate exists as a stable dimer with a "lantern" structure. It reacts directly with the diazo compound to form a transient metal-carbene. The reaction is generally accepted to be concerted and asynchronous , meaning the bond formation happens in one step without distinct radical intermediates, preserving the stereochemistry of the alkene (though diastereoselectivity varies).
Copper(II): The Redox Precatalyst (Salomon-Kochi Mechanism)
Copper(II) acetate is technically inactive for cyclopropanation. It must first be reduced to Cu(I) by the diazo compound itself (sacrificial reduction) or an added reductant (e.g., phenylhydrazine). The active Cu(I) species then coordinates the alkene and diazo compound. This induction period is a critical safety parameter; if the diazo compound is added too quickly before the catalyst is active, dangerous accumulation occurs.
Mechanistic Flowchart (Graphviz)
Caption: Comparative catalytic cycles. Note the critical induction step (red arrow) in the Copper pathway, absent in Rhodium.
Part 2: Performance Metrics & Data
The following data compares the reaction of Styrene + Ethyl Diazoacetate (EDA) under optimized conditions for each catalyst.
| Metric | Rh | Cu(OAc) | Analysis |
| Yield | 85 - 95% | 60 - 80% | Rh minimizes carbene dimerization (fumarate formation) due to faster substrate capture. |
| Diastereoselectivity (trans:cis) | ~1.5:1 to 2:1 | ~1.3:1 to 1.8:1 | Both favor trans (anti) isomers due to steric approach, but acetate ligands are small and offer poor stereocontrol compared to chiral ligands (e.g., Rh |
| Temperature | 20°C - 40°C | 60°C - 80°C | Cu requires heat to maintain the Cu(I) cycle and overcome activation barriers. |
| Catalyst Loading | 0.1 - 1.0 mol% | 1.0 - 5.0 mol% | Rh has a significantly higher Turnover Frequency (TOF). |
| Induction Period | Negligible | Significant | Cu requires visual monitoring (color change) before full diazo addition. |
| Cost (approx.) | High (~$400/g) | Low (~$0.50/g) | Cu is the clear winner for multi-kilogram scale-up if yield loss is acceptable. |
Key Insight: While Rhodium gives better yields, the diastereoselectivity for acetate ligands is poor for both.[1] If high stereocontrol is required, neither acetate salt is sufficient; you must switch to chiral ligands (e.g., Evans' bis(oxazoline) for Cu or Doyle's carboxamidates for Rh).
Part 3: Experimental Protocols
Protocol A: Rhodium(II) Acetate Method (High Reliability)
Best for: Small scale (<10g), valuable substrates, or initial screening.
Materials:
-
Styrene (1.0 equiv, 10 mmol)
-
Rh
(OAc) (0.5 mol%, 0.05 mmol) -
Ethyl Diazoacetate (EDA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under N
. Add Rh (OAc) (green solid) and Styrene in DCM (20 mL). -
Visual Check: The solution will be green/blue-green.
-
Addition: Dissolve EDA in DCM (10 mL). Load into a syringe pump.
-
Reaction: Add EDA solution very slowly (over 4–6 hours) at room temperature.
-
Why? Keeping diazo concentration low prevents it from reacting with itself to form diethyl fumarate/maleate.
-
-
Observation: Nitrogen gas evolution (bubbling) should be immediate and steady.
-
Workup: Once addition is complete and bubbling ceases, concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Copper(II) Acetate Method (Cost-Effective)
Best for: Large scale (>50g), robust substrates, budget constraints.
Materials:
-
Styrene (3.0 - 5.0 equiv) Note: Excess alkene is often used to stabilize the active Cu species and improve yield.
-
Cu(OAc)
(2.0 mol%) -
Ethyl Diazoacetate (EDA) (1.0 equiv)
-
Toluene or 1,2-Dichloroethane (DCE)
Workflow:
-
Setup: Flame-dry flask under N
. Add Cu(OAc) and excess Styrene in Toluene. -
Activation (Critical): Heat the mixture to 80°C - 90°C .
-
Trustworthiness Check: Add a small portion (~5%) of the EDA solution rapidly.
-
Wait: Watch for a color change from blue/green (Cu-II) to a brownish/colorless suspension (Cu-I) and the onset of N
evolution. Do not proceed until this occurs.
-
-
Addition: Once the catalyst is active (bubbling observed), begin slow addition of the remaining EDA over 8–10 hours.
-
Monitoring: Maintain reflux. If bubbling stops, the catalyst may have oxidized back to Cu(II) or decomposed.
-
Workup: Filter through a celite plug to remove copper salts. Concentrate and purify.
Part 4: Strategic Selection Guide
Use the following logic to select your catalyst:
-
Is the substrate precious (> $100/g)?
-
Is the reaction temperature limited (e.g., thermal instability)?
-
Are you scaling up to >1 kg?
-
YES: Use Cu(OAc)
(or Cu-triflate). The cost savings are massive, and the induction period can be managed with engineering controls.
-
-
Do you need >90% diastereoselectivity?
-
NEITHER. Switch to Rh
(DOSP) or Cu(OTf) + Chiral Bis(oxazoline) . Acetates are non-selective background catalysts.
-
References
-
Doyle, M. P., et al. (1993). "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society, 115(22), 9968–9978.
-
Salomon, R. G., & Kochi, J. K. (1973).[7] "Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination." Journal of the American Chemical Society, 95(10), 3300–3310.
-
Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.
-
Maas, G. (2009). "Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds." Chemical Society Reviews, 38, 3486-3506. (Includes comparative data on Rh/Cu).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Efficiency Guide: Chiral Rhodium(II) Carboxylate Catalysts in Asymmetric Synthesis
The following guide provides an in-depth technical comparison of chiral rhodium(II) carboxylate catalysts, designed for researchers optimizing asymmetric carbene transfer reactions.
Executive Summary: The "Ligand Wall" Paradigm
In asymmetric rhodium(II) catalysis, efficiency is not merely a function of turnover number (TON) but of molecular recognition . The dirhodium paddlewheel core (
This guide contrasts the two dominant classes of chiral carboxylates:
-
The Davies Class (Sulfonylprolinates):
. Characterized by symmetry and "universal" applicability in donor/acceptor carbene chemistry. -
The Hashimoto Class (Phthalimido amino acids):
, .[1] Characterized by a "chiral crown" conformation, offering superior performance for sterically demanding or ortho-substituted substrates and achieving ultra-high TONs.
Catalyst Performance Analysis
Asymmetric Cyclopropanation
The choice between Davies and Hashimoto catalysts often depends on the steric profile of the diazo precursor.
Benchmark Reaction: Cyclopropanation of styrene with aryldiazoacetates.
| Catalyst | Ligand Type | Substrate Preference | Efficiency Notes |
| Standard Aryldiazoacetates (e.g., phenyl) | The Generalist. Excellent for intermolecular reactions with simple donor/acceptor carbenes. High diastereoselectivity (>20:1 dr) and enantioselectivity (>90% ee) for para- or meta-substituted aryldiazoacetates. | ||
| Phthaloyl-adamantyl glycine | Ortho-substituted Aryldiazoacetates | The Specialist. When the diazoaryl ring has ortho substituents (steric clash), DOSP fails (low ee). PTAD maintains >90% ee due to a more open yet rigid chiral pocket. | |
| Phthaloyl-tert-leucine | The Steric Commander. Superior for bulky diazo compounds where DOSP activity drops. Adopts a "chiral crown" shape that blocks one face entirely. |
C-H Functionalization (Site Selectivity & TON)
Recent advancements have shifted focus to ultra-low loading efficiency.
Benchmark Reaction: C-H insertion into Cyclohexane (Solvent quantity).[2]
| Catalyst | Loading (mol%) | Yield | % ee | Turnover Number (TON) |
| 1.0 | 50-70% | 85-90% | ~50 - 100 | |
| 0.1 | 80-90% | 90-95% | ~1,000 | |
| 0.001 | 94% | 95% | >500,000 |
Insight:
Mechanistic Visualization
Catalyst Selection Logic
The following decision tree assists in selecting the optimal catalyst based on substrate sterics and reaction type.
Figure 1: Decision matrix for selecting rhodium carboxylate catalysts based on substrate sterics and electronic activation.
The Catalytic Cycle
Understanding the rate-determining step (Nitrogen Extrusion) is critical for protocol design.
Figure 2: General catalytic cycle. Note that for bulky catalysts like TPPTTL, the regeneration step is rapid, preventing catalyst resting-state aggregation.
Validated Experimental Protocol
Protocol: High-Efficiency C-H Functionalization of Cyclohexane
Objective: Achieve high turnover (>100,000) using
Reagents:
-
Catalyst:
(Tetrakis[1-(triphenylmethyl)imidazolidin-2-one-4-carboxylate]dirhodium). -
Substrate: Cyclohexane (used as solvent).[2]
-
Carbene Precursor: Methyl 4-(bromo)phenyldiazoacetate.
Step-by-Step Workflow:
-
Catalyst Stock Solution: Dissolve
(1.0 mg) in dry dichloromethane (10 mL). This allows for precise micropipetting of low mol% loadings. -
Reaction Setup:
-
Flame-dry a 25 mL Schlenk flask under argon.
-
Add Cyclohexane (5.0 mL, excess/solvent).
-
Add the Catalyst Stock solution calculated to reach 0.001 mol% relative to the diazo compound.
-
-
Diazo Addition (Critical Control Point):
-
Dissolve the diazoacetate (1.0 mmol) in Cyclohexane (5 mL).
-
Self-Validation Check: Ensure the reaction flask is at reflux (
C) or elevated temp ( C) before addition to ensure immediate extrusion. -
Add the diazo solution via syringe pump over 2 hours . Why? Slow addition keeps the steady-state concentration of the carbene low, preventing carbene dimerization (a major side reaction).
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Analysis:
-
Determine %ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Determine Yield via NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424. Link
-
Hashimoto, T., et al. (2009). "Enantioselective Cyclopropanation with Rh(II) Phthalimido Carboxylates." Journal of the American Chemical Society, 131(15), 5360–5361. Link
-
Quinlan, R. W., et al. (2019). "Ultra-High Turnover Numbers in Dirhodium-Catalyzed C-H Functionalization." Journal of the American Chemical Society, 141(4), 1435–1440. Link
-
Adly, F. G., et al. (2016). "Structure and Enantioselectivity of Rhodium(II) Carboxylate Catalysts." Chemistry - A European Journal, 22(34), 11993-12005. Link
Sources
comparative study of rhodium catalysts for aziridination of olefins
[1][2]
Executive Summary
The aziridination of olefins via nitrene transfer is a pivotal transformation in drug development, providing direct access to complex amine scaffolds and vicinal diamines. While copper and ruthenium catalysts exist, Dirhodium(II) paddlewheel complexes remain the gold standard due to their tunable electronics, superior functional group tolerance, and established stereospecificity.
This guide objectively compares the three dominant classes of Rh(II) catalysts used in aziridination:
-
Rh
(OAc) (The Baseline): Cost-effective for simple substrates. -
Rh
(esp) (The Du Bois Catalyst): The high-turnover workhorse for difficult, intermolecular, or valuable substrates.[1] -
Rh
(DOSP) / Rh (NTTL) (The Chiral Specialists): Essential for enantioselective intermolecular applications.
Mechanistic Foundation: The Rhodium-Nitrene Species
Understanding the mechanism is critical for catalyst selection. The reaction proceeds via a transient Rh-Nitrene species generated from an oxidant/amine precursor (e.g., iminoiodinanes or sulfamates + hypervalent iodine).
Catalytic Cycle & Pathway Divergence
The electrophilicity of the Rh-nitrene intermediate dictates reactivity.
-
Concerted Pathway: favored by electron-rich olefins and singlet nitrenes (stereospecific).
-
Stepwise Radical Pathway: favored by electron-deficient catalysts or sterically encumbered substrates (loss of stereospecificity).
Figure 1: Generalized catalytic cycle for Rh(II)-catalyzed nitrene transfer. The stability of the Rh-Nitrene species determines turnover number (TON).
Comparative Analysis of Catalyst Classes
Class A: Simple Carboxylates (Rh (OAc) , Rh (oct) )
-
Profile: Electronically neutral, sterically open.
-
Best For: Simple, electron-rich olefins (styrenes) where the olefin is used in large excess.[2][3]
-
Limitations: Susceptible to ligand exchange with carboxylic acids generated during the reaction (if using PhI(OAc)
), leading to catalyst degradation. -
Verdict: Use for initial screening or when the substrate is cheap and abundant.
Class B: Chelated Dicarboxylates (Rh (esp) )
-
Profile: The "Du Bois" catalyst.[1] Features a tethered
-tetramethyl-1,3-benzenedipropionic acid ligand.[4] -
Mechanism of Superiority: The chelating ligand creates a rigid cage that prevents ligand dissociation. This allows the catalyst to survive the oxidative conditions required for in situ nitrene generation.
-
Best For:
-
Intramolecular Aziridination: Converting carbamates/sulfamates to bicyclic aziridines.
-
Limiting Substrate: When the olefin is the precious material (1:1 stoichiometry).
-
-
Verdict: The industry standard for complex molecule synthesis.
Class C: Chiral Carboxylates/Carboxamidates (Rh (DOSP) , Rh (NTTL) )
-
Profile: Bulky chiral ligands (Davies' prolinates or Hashimoto's phthalimides).
-
Best For: Enantioselective intermolecular aziridination.
-
Verdict: Required when absolute stereochemistry cannot be set by the substrate.
Performance Data Matrix
| Feature | Rh | Rh | Rh |
| Ligand Type | Monodentate Acetate | Chelating Dicarboxylate | Chiral Prolinate |
| Stability (Oxidative) | Low (Ligand exchange) | High (Resists exchange) | Moderate |
| Typical Loading | 2 – 5 mol% | 0.1 – 2 mol% | 1 – 2 mol% |
| Nitrene Source Compatibility | PhI=NTs (Pre-formed) | Sulfamate + PhI(OPiv) | Aryl sulfonyl carbamates |
| Stereospecificity | High (Concerted) | Moderate to High | High (Enantioselective) |
| Cost | Low | High | High |
| Key Reference | Müller et al. [1] | Du Bois et al.[1] [2,3] | Davies et al. [4] |
Decision Framework: Selecting the Right Catalyst
Do not default to Rh
Figure 2: Strategic decision tree for catalyst selection based on reaction type and substrate constraints.
Experimental Protocol: Intramolecular Aziridination
Standardized protocol for the conversion of a sulfamate ester to a bicyclic aziridine using Rh
Reagents
-
Substrate: Alkyl sulfamate ester (R-O-SO
NH ). -
Catalyst: Rh
(esp) (0.01 equiv). -
Oxidant: PhI(OAc)
(1.1 - 1.4 equiv). Note: PhI(OPiv) is superior for solubility in non-polar solvents. -
Base: MgO (2.3 equiv) or Al
O . Crucial for neutralizing acetic acid byproducts. -
Solvent: CH
Cl or Benzene (0.1 M).
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N
. -
Charging: Add MgO (2.3 equiv), Rh
(esp) (1 mol%), and the sulfamate substrate. -
Solvation: Add CH
Cl (to 0.1 M concentration). -
Oxidant Addition: Add PhI(OAc)
(1.1 equiv) in one portion.-
Observation: The solution should turn a distinct green/purple color (active Rh species) and eventually fade to orange/red upon completion.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with p-anisaldehyde; aziridines often streak on silica).
-
Workup: Filter the suspension through a pad of Celite to remove MgO and Rh residues. Rinse with CH
Cl . -
Purification: Concentrate in vacuo. Purify via flash chromatography. Note: Aziridines are sensitive to acid; add 1% Et
N to the eluent.
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by acid | Increase MgO loading; switch to PhI(OPiv) |
| Ligand Exchange | Use of Rh | Switch to Rh |
| Ring Opening | Silica gel acidity | Deactivate silica with 1-5% Triethylamine during purification. |
References
-
Müller, P., et al. (1996). "Rhodium(II)-catalyzed aziridination of olefins with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane." Tetrahedron.
-
Espino, C. G., & Du Bois, J. (2001). "A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.
-
Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). "Expanding the Scope of C-H Amination through Catalyst Design." Journal of the American Chemical Society.
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature.
-
Zalatan, D. N., & Du Bois, J. (2008). "Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination." Journal of the American Chemical Society.
Strategic Industrial Guide: Cost-Benefit Analysis of Rhodium(II) Acetate
Executive Summary: The Rhodium Paradox
In industrial organic synthesis, Rhodium(II) acetate dimer, Rh
This guide objectively analyzes why the high upfront cost of Rhodium is often justified by its Turnover Number (TON) , chemoselectivity , and recyclability . We compare it directly against Copper(I/II) alternatives and advanced Rhodium variants like Rh
Technical Mechanism: The Lantern Structure
To understand the value proposition, one must understand the unique architecture of the catalyst. Rh
Why this matters for cost:
-
One-Electron Oxidation Stability: The dirhodium core stabilizes reactive carbenoid intermediates that would decompose with other metals.
-
Tunability: The acetate ligands can be exchanged for chiral carboxylates or carboxamidates, allowing for high enantioselectivity without changing the metal core.
Visualization: Catalytic Cycle of Carbenoid Insertion
The following diagram illustrates the mechanism that drives the high efficiency (high TON) of Rhodium catalysts compared to alternatives.
Figure 1: The catalytic cycle of Rh(II) carbenoid transformations. The stability of the Rh=C species minimizes side reactions (dimerization), maximizing yield per mole of Rh.
Comparative Analysis: Rhodium vs. Alternatives
The following data synthesizes industrial performance metrics for a standard intramolecular C-H insertion (e.g., synthesis of lactams or sulfamates).
Table 1: Performance Matrix
| Metric | Rh | Cu(OTf) | Rh |
| Metal Cost (Approx) | High (~$350/g) | Low (<$1/g) | Very High (Premium Synthesis) |
| Typical Loading | 1.0 - 2.0 mol% | 5.0 - 10.0 mol% | 0.15 - 0.5 mol% |
| Yield (Complex Substrate) | 85 - 95% | 40 - 60% | 90 - 98% |
| Chemoselectivity | Excellent (Prefers C-H over H₂O) | Moderate (Water sensitive) | Superior (Robust) |
| Turnover Frequency (TOF) | High | Low | Very High |
| Recyclability | High (>90% recovery) | Low (Often discarded) | High (Stable structure) |
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
The Loading Factor: While Rhodium is ~300x more expensive than Copper, the required loading for Rh
(esp) is often 20-50x lower than Copper systems to achieve comparable conversion. -
The "Cost of Failure": In late-stage drug development, the substrate often costs $5,000 - $10,000/kg. A 40% yield drop using Copper (due to poor selectivity) costs far more in lost substrate than the price of the Rhodium catalyst.
-
Advanced Variants: Rh
(esp) (Du Bois' catalyst) utilizes a tethered dicarboxylate ligand that prevents ligand exchange. This stability allows it to operate at extremely low loadings (0.15 mol%), often making it cheaper per reaction kilogram than the generic Rh (OAc) .
Economic Viability & Recycling Protocol
The economic feasibility of Rhodium hinges on recovery . Unlike Copper, which is treated as a consumable, Rhodium is an asset.[1]
The "Effective Cost" Equation
Note: 0.85 represents the typical refining return rate (refiners charge ~15% fees).Protocol: Industrial Rhodium Recovery (Hydrometallurgical)
Objective: Recover >90% Rhodium from homogeneous reaction mixtures.
-
Quench & Concentration:
-
Upon reaction completion, remove solvent via rotary evaporation.
-
Redissolve crude residue in minimal Dichloromethane (DCM).
-
-
Precipitation (The Critical Step):
-
Add Thiourea (3 equivalents relative to Rh) and heat to 40°C for 1 hour. This breaks the acetate cage and forms a cationic Rh-thiourea complex.
-
Add water to the organic phase. The Rh-thiourea complex is highly water-soluble, while the organic product remains in DCM.
-
-
Extraction:
-
Separate the aqueous layer (bright red/orange).
-
Wash the organic layer 2x with water to capture residual Rh.
-
-
Re-formation (Optional for reuse):
-
The aqueous Rh stream is treated with NaOH/Ethanol and refluxed to regenerate Rhodium hydroxide/oxide, which can be converted back to Rh
(OAc) via acetic acid reflux. -
Alternatively: Ship the concentrated aqueous precipitate to a refiner (e.g., Johnson Matthey, Heraeus).
-
Decision Framework: When to Use Rhodium?
Use this logic flow to determine if Rhodium Acetate is the correct choice for your specific application.
Figure 2: Strategic decision tree for selecting between Rhodium and Copper based on substrate value and reaction complexity.
Experimental Protocol: Comparative Screen
To validate the cost-benefit for your specific substrate, perform this standardized head-to-head screen.
Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.
Step-by-Step Methodology
A. Rhodium Condition (The Benchmark)
-
Dissolve Substrate (1.0 equiv) and Rh
(OAc) (0.01 equiv, 1 mol%) in anhydrous DCM (0.2 M). -
Bring to reflux (40°C).
-
Slowly add Diazo Donor (1.2 equiv) dissolved in DCM over 2 hours using a syringe pump. Slow addition is critical to prevent diazo dimerization.
-
Monitor by TLC/LCMS.
-
Metric: Calculate Isolated Yield and Diastereomeric Ratio (dr).
B. Copper Condition (The Low-Cost Alternative)
-
Dissolve Substrate (1.0 equiv) and Cu(OTf)
(0.05 equiv, 5 mol%) in anhydrous DCM. -
Add Bis(oxazoline) Ligand (0.06 equiv) if chirality is needed; stir 30 mins to complex.
-
Bring to reflux.
-
Slowly add Diazo Donor (1.2 equiv) over 2 hours.
-
Metric: Calculate Isolated Yield and dr.
C. Data Interpretation Calculate the Cost of Goods (COGS) for both:
-
Rh COGS: (Cost of Catalyst + Cost of Substrate lost to byproducts) / Yield.
-
Cu COGS: (Cost of Catalyst + Cost of Substrate lost to byproducts) / Yield.
Result: If the Rhodium yield is >15% higher than Copper, the Rhodium process is usually cheaper overall for high-value substrates due to the preservation of the substrate mass.
References
-
Infinity Market Research. (2024). Rhodium Catalyst Market Size, Growth, Trends, Report 2032. Retrieved from
-
Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Retrieved from
-
Hansen, J., et al. (2009). Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination. Journal of the American Chemical Society. Retrieved from
-
BenchChem. (2025).[2][3] Performance Evaluation of Rhodium vs Copper Catalysts for Cyclopropanation. Retrieved from
-
Trading Economics. (2026). Rhodium Price - Historical Data and Forecasts. Retrieved from
-
Strategic Metals Invest. (2026). Rhodium Price Forecast and Industrial Applications. Retrieved from
Sources
Comparative Guide: Rhodium(II) Acetate vs. Iron-Porphyrin Catalysts in Carbene Transfer
Executive Summary
For decades, Rhodium(II) acetate (
The Verdict:
-
Choose Rhodium(II) for rapid screening of electron-rich olefins, tertiary C-H insertion, and reactions requiring high diastereocontrol (with chiral ligands) in non-coordinating solvents.
-
Choose Iron-Based Systems when working with Lewis-basic substrates (amines/sulfides), requiring primary C-H functionalization (enzymatic Fe), or targeting sustainable, low-cost process scale-up.
Mechanistic Divergence & Catalyst Architecture
To evaluate substrate tolerance, one must understand the active species. Rhodium operates via a concerted electrophilic pathway, whereas Iron often traverses radical manifolds, altering its sensitivity to steric and electronic factors.
The Active Species[1]
-
Rhodium (
): The lantern-shaped dirhodium core creates a transient, highly electrophilic metal-carbene. It is a "soft" Lewis acid. -
Iron (
): Iron porphyrins form an Iron-Carbene (ferryl-like species). Depending on the spin state (singlet vs. triplet), the reaction may proceed via a radical stepwise mechanism, allowing it to bypass steric constraints that hinder the concerted Rh pathway.
Mechanistic Pathway Diagram[2]
Figure 1: Mechanistic comparison. Note the radical intermediate in the Iron pathway, which allows for different reactivity profiles compared to the concerted Rhodium path.
Substrate Tolerance Analysis
Lewis Basic Heteroatoms (Amines, Thioethers)
-
Rhodium Failure Mode: Free amines and sulfides are strong Lewis bases that coordinate axially to the Rh-Rh core. This "poisons" the catalyst by blocking the site required for diazo decomposition.
-
Workaround: Amines must be protected (e.g., N-Boc, N-Ts) or the catalyst loading must be increased significantly.
-
-
Iron Advantage: Iron porphyrins (specifically Fe(TPP)Cl) are significantly more robust to Lewis bases. In fact, N-H insertion with iron catalysts is often more efficient because the amine coordination does not irreversibly shut down the catalytic cycle.
-
Data Point: In the cyclopropanation of styrene, adding 1 equivalent of pyridine shuts down
(<5% yield), whereas Fe(TPP)Cl retains >60% activity [1].
-
C-H Bond Strength & Sterics
-
Rhodium: Excellent for activated benzylic or allylic C-H bonds and tertiary C-H sites (electron-rich). It struggles with unactivated primary C-H bonds due to lack of electrophilicity.[1]
-
Iron (Biocatalytic): Engineered variants (e.g., P450s, YfeX) can functionalize primary C-H bonds. The protein scaffold enforces proximity, overcoming the high bond dissociation energy (BDE).
-
Iron (Synthetic): Synthetic iron porphyrins generally mirror Rhodium's preference for activated bonds but often with lower diastereoselectivity (dr) due to the radical intermediate allowing bond rotation.
Comparative Data Summary
| Feature | Rhodium Acetate ( | Iron Porphyrin (Fe(TPP)Cl) |
| Primary Mechanism | Concerted Asynchronous | Stepwise / Radical |
| Lewis Base Tolerance | Poor (Poisoned by amines/sulfides) | Good (Tolerates free amines) |
| Diazo Decomposition | Very Fast (Risk of dimerization) | Slower (Controlled release) |
| C-H Insertion Scope | Tunable (Enzymes: | |
| Stereocontrol | High (Retains alkene geometry) | Variable (Radical scrambling possible) |
| Cost / Toxicity | High / High | Low / Low |
Experimental Protocols
"Head-to-Head" Screening Workflow
Use this protocol to determine the optimal metal for your specific substrate.
Reagents:
-
Substrate: 1.0 equiv (e.g., Styrene or functionalized alkene).
-
Diazo Source: Ethyl Diazoacetate (EDA), 1.2 equiv. Caution: EDA is potentially explosive.
-
Solvent: Dichloromethane (DCM) for Rh; DCM or Toluene for Fe.
Step-by-Step Methodology:
-
Preparation: Flame-dry two 10 mL Schlenk tubes under Argon.
-
Catalyst Loading:
-
Tube A (Rh): Add
(1 mol%, 4.4 mg per mmol substrate). -
Tube B (Fe): Add Fe(TPP)Cl (2 mol%, 14 mg per mmol substrate) + 10 mol% AgSbF6 (optional activator for chloride abstraction).
-
-
Substrate Addition: Dissolve 1.0 mmol substrate in 2 mL anhydrous DCM and add to each tube.
-
Slow Addition (Critical): Dissolve EDA (1.2 mmol) in 1 mL DCM. Using a syringe pump, add the diazo solution to the catalyst mixture over 1 hour at room temperature.
-
Why? Fast addition causes diazo dimerization (formation of fumarates/maleates) rather than carbene transfer to the substrate.
-
-
Monitoring: Stir for an additional 2 hours. Monitor via TLC or GC-MS.
-
Success Indicator: Disappearance of the characteristic yellow diazo color and evolution of
gas.
-
-
Quench & Analysis: Filter through a short plug of silica/celite to remove metal residues. Analyze crude ratio via 1H NMR using an internal standard (e.g., mesitylene).
Handling "Poisonous" Substrates (Amines)
If your substrate contains a free amine:
-
For Rh: Pre-mix the substrate with 1.1 equiv of
to complex the amine before adding the catalyst. -
For Fe: Run the reaction without protection; if yield is low, increase temperature to 40°C.
Decision Matrix
Use this logic flow to select the correct catalyst system for your drug discovery campaign.
Figure 2: Catalyst Selection Decision Tree.
References
-
Wolf, M. W., & Fasan, R. (2016). Iron-catalyzed C–H insertions: organometallic and enzymatic carbene transfer reactions. National Science Review.
-
Doyle, M. P., et al. (1993).[1] Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.[1][2]
-
Chen, Y., & Ruppel, J. V., & Zhang, X. P. (2007). Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins. Journal of the American Chemical Society.[1][2] (Comparative mechanistic context).
-
Hock, K. J., et al. (2018).[3] Iron-catalyzed C-H insertions: organometallic and enzymatic carbene transfer reactions. ResearchGate.[4]
-
Werlé, C., & Goddard, R., & Philipps, P. (2016). Iron Porphyrins as Heterogeneous Catalysts for the Cyclopropanation.[4] Molecules.
Sources
Safety Operating Guide
Personal protective equipment for handling Rhodium acetate
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Strategy: The "Why" Before the "Wear"
As researchers, we often categorize Rhodium(II) acetate dimer (
The safety profile of Rhodium acetate is defined by its status as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory Tract) .[1] However, the operational reality is twofold:
-
Health Risk: The fine green powder is easily aerosolized, leading to rapid respiratory sensitization or ocular damage.
-
Economic Risk: Rhodium is currently one of the most expensive metals on earth. Poor handling protocols result in mass-balance errors that are financially disastrous for research budgets.
This guide moves beyond generic SDS recommendations to provide a field-validated containment strategy.
Part 1: The Hierarchy of Defense (PPE Specifications)
Effective protection is not about putting on gear; it is about establishing a barrier system. We utilize a Three-Zone Defense strategy.
Zone 1: Respiratory & Engineering Controls
-
Primary Control: All handling of solid Rhodium acetate must occur inside a certified chemical fume hood.
-
Airflow: Maintain face velocity between 80–100 fpm.
-
Static Control: Rhodium acetate powder is static-prone. Use an anti-static gun or ionizing bar inside the hood during weighing to prevent "particle jump" and subsequent inhalation risk.
Zone 2: Personal Barrier Equipment (PPE)
The following table outlines the specific PPE requirements based on permeation resistance and physical dexterity.
| PPE Component | Material Specification | Scientific Rationale |
| Primary Gloves | Nitrile (4 mil) | Provides tactile sensitivity for manipulating spatulas and weighing boats. |
| Secondary Gloves | Nitrile (8 mil) or Neoprene | Double-gloving is mandatory. The outer layer protects against solvent vehicles (DCM, Toluene) often used with Rh-catalysts, while the inner layer prevents skin contact during doffing. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne particulates that bypass side shields. |
| Body Protection | Cotton Lab Coat (High-Neck) | Synthetic fibers (polyester) can accumulate static charge, attracting Rh-powder to the chest area. Cotton dissipates this charge. |
| Respiratory | N95 (if outside hood) | Only required if weighing must occur outside a hood (strongly discouraged). |
Part 2: Operational Protocol – Safe Weighing & Transfer
The moment of highest risk is the transfer from the stock container to the reaction vessel. We utilize the "Captive Transfer" method to eliminate environmental exposure.
The Captive Transfer Workflow
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a screw-top jar) to transport the weighing boat.
-
Static Neutralization: Discharge the stock bottle and spatula with an anti-static gun.
-
The "Taco" Technique: Crease the weighing paper or use a diamond-shaped boat. Never use flat paper, which encourages spillage.
-
Solvent Dampening (Optional): If adding to a reaction vessel, pre-wet the vessel walls with the reaction solvent. This captures the powder immediately upon entry, preventing it from puffing back up.
Visualization: The Safe Transfer Logic
Figure 1: The "Captive Transfer" workflow ensures that at no point is the loose powder exposed to the open lab environment or the operator's breathing zone.
Part 3: Decontamination & Waste Management
Disposal of Rhodium acetate requires a bifurcated approach: Safety and Recovery .[1] Unlike organic waste, Rhodium waste is an asset.
The "Wet Wipe" Protocol
Dry sweeping of spilled Rhodium acetate is prohibited as it generates dust.
-
Protocol: Use a Kimwipe dampened with water or methanol to wipe the balance area.
-
Disposal: Place this wipe into a dedicated "Solid Precious Metal Waste" container. Do not throw this in the general trash.
Waste Segregation Streams
| Waste Type | Container Label | Disposal Path |
| Solid Debris (Gloves, Wipes) | "Solid Waste: Heavy Metal Contaminated" | Hazardous Waste Incineration |
| Reaction Mixtures (Liquid) | "Liquid Waste: Rhodium Bearing" | Precious Metal Reclamation |
| Stock Bottles (Empty) | "Rhodium Residue" | Triple rinse with solvent; add rinse to Liquid Waste. |
Expert Insight: Many institutions have specific contracts for precious metal recovery. Segregating Rhodium waste often lowers disposal costs because the refiner credits the value of the recovered metal against the processing fee [1].
Part 4: Emergency Response
In the event of exposure, immediate action mitigates long-term sensitization.[1]
-
Ocular Exposure:
-
Skin Contact:
-
Spill (Powder):
References
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). Rhodium soluble compounds - IDLH. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
